molecular formula C15H24O5 B12378996 Dendronobilin B

Dendronobilin B

Cat. No.: B12378996
M. Wt: 284.35 g/mol
InChI Key: ROURONGLEFVLGL-RQJMXFNBSA-N
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Description

Dendronobilin B is a useful research compound. Its molecular formula is C15H24O5 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

(1R,2S,5R,6R,7S,8S,11R)-7,11-dihydroxy-5-(hydroxymethyl)-6-methyl-11-propan-2-yl-9-oxatricyclo[6.2.1.02,6]undecan-10-one

InChI

InChI=1S/C15H24O5/c1-7(2)15(19)10-9-5-4-8(6-16)14(9,3)11(17)12(15)20-13(10)18/h7-12,16-17,19H,4-6H2,1-3H3/t8-,9-,10-,11+,12-,14-,15+/m0/s1

InChI Key

ROURONGLEFVLGL-RQJMXFNBSA-N

Isomeric SMILES

CC(C)[C@]1([C@H]2[C@@H]3CC[C@H]([C@@]3([C@@H]([C@@H]1OC2=O)O)C)CO)O

Canonical SMILES

CC(C)C1(C2C3CCC(C3(C(C1OC2=O)O)C)CO)O

Origin of Product

United States

Foundational & Exploratory

Isolating Dendronobilin B from Dendrobium nobile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobium nobile is a species of orchid that holds significant value in traditional medicine, known for its rich diversity of bioactive compounds. Among these are sesquiterpenoids, a class of natural products that have garnered attention for their potential pharmacological activities, including neuroprotective and immunomodulatory effects. Dendronobilin B, a picrotoxane-type sesquiterpene, is one such compound isolated from the stems of Dendrobium nobile. This guide details the scientific procedures for its isolation, providing a foundation for further research and development.

Physicochemical Data of this compound

A summary of the known physicochemical properties of this compound is presented below.

PropertyDataReference
Molecular FormulaC₁₅H₂₄O₅[1]
Molecular Weight284.16 g/mol [1]
Class of CompoundSesquiterpene (Picrotoxane-type)[1]
Source OrganismDendrobium nobile Lindl.[1]

Experimental Protocols

The following protocols are a composite of established methods for the isolation of sesquiterpenes and other secondary metabolites from Dendrobium nobile.

Plant Material Preparation
  • Collection and Identification : Fresh stems of Dendrobium nobile are collected and botanically authenticated.

  • Drying and Pulverization : The collected stems are washed, air-dried in the shade, and then pulverized into a coarse powder.

Extraction

A 60% ethanol solution is typically effective for extracting a broad range of secondary metabolites, including sesquiterpenes, from Dendrobium nobile.

  • Maceration : The powdered plant material is macerated with 60% aqueous ethanol at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is commonly used.

  • Shaking and Filtration : The mixture is subjected to continuous shaking for a specified period (e.g., 24-48 hours) to ensure thorough extraction. The resulting extract is then filtered to remove solid plant debris.

  • Concentration : The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanol extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Sesquiterpenes are typically enriched in the ethyl acetate and n-butanol fractions.

  • Fraction Concentration : Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica Gel Column Chromatography : The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. For example, a gradient of chloroform-methanol or petroleum ether-ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions from the silica gel column that show the presence of the target compound are further purified on a Sephadex LH-20 column using an appropriate solvent system, such as methanol, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification step involves preparative HPLC on a C18 reversed-phase column. A gradient of methanol-water or acetonitrile-water is a common mobile phase. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Purity Assessment : The purity of the isolated this compound is assessed by analytical HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Dendrobium nobile Stems Pulverization Drying and Pulverization Start->Pulverization Extraction 60% Ethanol Extraction Pulverization->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration1->Partitioning Concentration2 Fraction Concentration Partitioning->Concentration2 SilicaGel Silica Gel Column Chromatography Concentration2->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Prep Prep Sephadex->Prep HPLC Preparative HPLC (C18) PureCompound Pure this compound HPLC->PureCompound Signaling_Pathways cluster_dendrobine Dendrobine (Alkaloid) cluster_pathways Cellular Processes cluster_outcomes Biological Outcomes Dendrobine Dendrobine JNK_p38 JNK/p38 MAPK Pathway Dendrobine->JNK_p38 modulates NFkB NF-κB Pathway Dendrobine->NFkB inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Dendrobine->Wnt_beta_catenin activates Apoptosis Apoptosis JNK_p38->Apoptosis induces Inflammation Inflammation NFkB->Inflammation promotes Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation regulates Synaptic_Plasticity Synaptic Plasticity Wnt_beta_catenin->Synaptic_Plasticity enhances

References

The Enigmatic Pathway of Dendronobilin B: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dendronobilin B, a picrotoxane-type sesquiterpenoid isolated from the noble orchid Dendrobium nobile, has garnered significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the current scientific literature. While specific research on this compound's biosynthesis is limited, this guide leverages the more extensively studied pathway of dendrobine, a structurally related and major sesquiterpenoid alkaloid from the same plant, as a foundational model.

Core Biosynthetic Framework: A Three-Stage Process

The biosynthesis of this compound is hypothesized to follow a conserved three-stage pathway common to many terpenoid compounds:

  • Precursor Formation: The journey begins with the synthesis of the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). Evidence suggests the involvement of the mevalonate (MVA) pathway in this initial stage[1][2][3].

  • Sesquiterpene Skeleton Assembly: IPP and DMAPP are condensed to form the fifteen-carbon farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. FPP then undergoes a complex cyclization reaction, catalyzed by a terpene synthase (TPS), to form the characteristic picrotoxane skeleton[1].

  • Post-Modification and Diversification: The newly formed sesquiterpene backbone undergoes a series of oxidative modifications, including hydroxylations and epoxidations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leading to the formation of this compound and other related compounds[1][4].

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound, such as enzyme kinetics and precise metabolite concentrations, are not yet available in the published literature. However, metabolomic studies on Dendrobium nobile have provided insights into the relative abundance of different classes of secondary metabolites. Alkaloids, including dendrobine, and sesquiterpenes are among the major constituents of the mature stems[5]. The total alkaloid content in D. nobile is a key quality marker and has been reported to be influenced by environmental factors[6].

Table 1: Key Genes and Enzymes in the Putative Biosynthesis Pathway of this compound and Related Sesquiterpenoids in Dendrobium nobile

Biosynthetic Stage Enzyme Abbreviation Gene/Unigene Identified Function References
MVA Pathway (Upstream) Acetyl-CoA C-acetyltransferaseAACTDnAACTCatalyzes the first committed step in the MVA pathway.[2][3][7]
3-hydroxy-3-methylglutaryl-CoA synthaseHMGSDnHMG-CoA synthaseCondenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.[2]
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRHMG-CoA reductaseA key regulatory enzyme in the MVA pathway.[2]
Mevalonate kinaseMKMevalonate kinasePhosphorylates mevalonate.[2]
Phosphomevalonate kinasePMKDnPMKCatalyzes the phosphorylation of mevalonate-5-phosphate.[2][3][7]
Diphosphomevalonate decarboxylaseMVDDnMVDDecarboxylates mevalonate diphosphate to form IPP.[2][3][7]
Sesquiterpene Skeleton Formation Farnesyl pyrophosphate synthaseFPPSDnFPPSSynthesizes the C15 precursor FPP from IPP and DMAPP.[8]
Terpene synthaseTPSDnTPS21Catalyzes the cyclization of FPP to form the sesquiterpene backbone.[7]
Post-Modification Cytochrome P450 monooxygenaseCYP450Multiple candidates identifiedCatalyze various oxidative modifications of the sesquiterpene skeleton.[1][4]
Aminotransferase-Multiple candidates identifiedInvolved in the biosynthesis of nitrogen-containing sesquiterpenoid alkaloids.[4]
Methyltransferase-Multiple candidates identifiedInvolved in the methylation of intermediates.[4]

Experimental Protocols

The elucidation of the putative this compound biosynthesis pathway has been largely dependent on transcriptomic and metabolomic analyses of Dendrobium nobile. Below are generalized methodologies for these key experiments.

Metabolomic Analysis via UPLC-QTOF-MS

This protocol outlines a general procedure for the untargeted metabolomic analysis of Dendrobium nobile tissues to identify and relatively quantify secondary metabolites like this compound.

  • Sample Preparation:

    • Flash-freeze fresh plant material (e.g., stems) in liquid nitrogen and grind to a fine powder.

    • Extract a known weight of the powdered tissue with a suitable solvent system (e.g., 80% methanol).

    • Vortex the mixture thoroughly and sonicate to ensure complete extraction.

    • Centrifuge the extract to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm filter prior to analysis.

  • UPLC-QTOF-MS Analysis:

    • Chromatographic Separation: Perform separation on a C18 column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Analyze the eluent using a Quadrupole Time-of-Flight (QTOF) mass spectrometer in both positive and negative ion modes. Acquire data in a full scan mode over a specified m/z range.

    • Data Analysis: Process the raw data using software such as XCMS or MassHunter. This involves peak picking, alignment, and normalization. Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with known standards or databases like METLIN and KEGG.

Transcriptomic Analysis via RNA-Seq

This protocol describes a general workflow for identifying genes involved in the biosynthesis of this compound through RNA sequencing.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the desired Dendrobium nobile tissue using a commercial kit or a CTAB-based method.

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification to create the final cDNA library.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina sequencing platform.

    • Perform quality control on the raw sequencing reads to remove low-quality reads and adapter sequences.

    • Assemble the clean reads into transcripts de novo or by mapping to a reference genome if available.

    • Annotate the assembled unigenes by blasting against public databases (e.g., NR, Swiss-Prot, GO, KEGG).

    • Identify candidate genes involved in the this compound pathway based on their functional annotations.

    • Perform differential gene expression analysis between samples (e.g., different tissues or treatment conditions) to correlate gene expression with metabolite accumulation.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, provide a visual representation of the putative biosynthetic pathway of this compound and a typical experimental workflow for its elucidation.

Dendronobilin_B_Biosynthesis cluster_0 MVA Pathway cluster_1 Sesquiterpene Formation cluster_2 Post-Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP FPPS DMAPP->FPP Picrotoxane Skeleton Picrotoxane Skeleton FPP->Picrotoxane Skeleton TPS Intermediate 1 Intermediate 1 Picrotoxane Skeleton->Intermediate 1 CYP450s Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 CYP450s This compound This compound Intermediate 2->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Dendrobium_nobile_Tissue Dendrobium_nobile_Tissue Metabolite_Extraction Metabolite_Extraction Dendrobium_nobile_Tissue->Metabolite_Extraction RNA_Extraction RNA_Extraction Dendrobium_nobile_Tissue->RNA_Extraction UPLC-QTOF-MS_Analysis UPLC-QTOF-MS_Analysis Metabolite_Extraction->UPLC-QTOF-MS_Analysis RNA-Seq_Analysis RNA-Seq_Analysis RNA_Extraction->RNA-Seq_Analysis Metabolite_Profiling Metabolite_Profiling UPLC-QTOF-MS_Analysis->Metabolite_Profiling Transcriptome_Profiling Transcriptome_Profiling RNA-Seq_Analysis->Transcriptome_Profiling Correlation_Analysis Correlation_Analysis Metabolite_Profiling->Correlation_Analysis Transcriptome_Profiling->Correlation_Analysis Candidate_Gene_Identification Candidate_Gene_Identification Correlation_Analysis->Candidate_Gene_Identification

Caption: Experimental workflow for gene discovery in biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Dendrobium nobile is a complex process that is beginning to be unraveled through modern omics technologies. While a putative pathway can be inferred from the study of related compounds, further research is critically needed. Future efforts should focus on the functional characterization of the candidate genes identified through transcriptomic studies to definitively establish their roles in the pathway. The heterologous expression of these enzymes and the in vitro reconstruction of the pathway will be instrumental in validating their functions and will pave the way for the sustainable production of this compound and other valuable secondary metabolites from this important medicinal plant.

References

Dendronobilin B chemical properties and characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B is a sesquiterpenoid compound isolated from the noble orchid, Dendrobium nobile, a plant with a long history of use in traditional medicine. This document provides a detailed overview of the chemical properties, characterization, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Characterization

This compound is a complex natural product with the molecular formula C15H24O5 and a molecular weight of 284.16 g/mol .[1] Its chemical structure has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC15H24O5[1]
Molecular Weight284.16 g/mol [1]
Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS):

High-resolution mass spectrometry provides crucial information about the elemental composition and mass of this compound.

  • UPLC-ESI-Q-Orbitrap MS: Analysis of this compound has shown a sodium adduct ion [M+Na]+ at an m/z of 307.15051.[2] Fragmentation of the parent ion has been observed to yield product ions at m/z 289.13968 and 157.06676.[2]

Infrared (IR) Spectroscopy:

Table 2: General Infrared Absorption Peaks in Dendrobium nobile Extracts
Wavenumber (cm-1)Functional GroupReference
~3418-OH and N-H stretching[3]
~2923, ~2853C-H and -CH2 stretching[3]
~1739C=O stretching[3]
~1604COO- stretching[3]
~1375C-H and CH2 symmetric bending[3]
~1245, ~1054C-O stretching[3]
~607O-H stretching[3]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Dendrobium nobile typically involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be inferred from the isolation of other alkaloids and sesquiterpenoids from the same plant.

1. Extraction:

  • Pre-treatment: The stems of Dendrobium nobile are pretreated to obtain a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to reflux extraction with an acidic ethanol solution (e.g., 70-80% ethanol).[4] The resulting extract is then concentrated to yield a crude extract.

2. Purification:

  • Liquid-Liquid Extraction: The crude extract is dissolved in an acidic solution and then partitioned with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. The aqueous layer, containing the alkaloids and other polar compounds, is retained.

  • pH Adjustment and Further Extraction: The pH of the aqueous layer is adjusted to a basic range (e.g., pH 9-10) and then extracted with a moderately polar solvent such as ethyl acetate.

  • Column Chromatography: The ethyl acetate extract is concentrated and then subjected to column chromatography for further purification.[5][6] A silica gel column is commonly used, with a gradient elution system of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate).

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Final Purification: Fractions containing the compound of interest are combined, concentrated, and may be subjected to further purification steps like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

G General Isolation Workflow for this compound cluster_extraction Extraction cluster_purification Purification plant_material Dendrobium nobile Stems powder Powdered Plant Material plant_material->powder Grinding crude_extract Crude Extract powder->crude_extract Acidic Ethanol Reflux aq_layer Aqueous Layer crude_extract->aq_layer Liquid-Liquid Extraction etac_extract Ethyl Acetate Extract aq_layer->etac_extract pH Adjustment & Ethyl Acetate Extraction fractions Column Chromatography Fractions etac_extract->fractions Silica Gel Column Chromatography pure_compound Pure this compound fractions->pure_compound TLC Monitoring & Further Purification (e.g., HPLC)

General Isolation Workflow

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on extracts of Dendrobium nobile and its other constituent compounds suggests potential involvement in several key cellular signaling cascades, including the NF-κB and MAPK pathways, as well as the induction of apoptosis.

Potential Involvement in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Studies on other compounds from Dendrobium species have shown inhibitory effects on this pathway. It is plausible that this compound may also exert anti-inflammatory effects through the modulation of NF-κB signaling.

G Hypothesized NF-κB Pathway Inhibition Dendronobilin_B This compound IKK IKK Complex Dendronobilin_B->IKK Inhibits? Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Hypothesized NF-κB Pathway Inhibition
Potential Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Extracts from Dendrobium species have been shown to suppress MAPK pathways.[7] This suggests that this compound could potentially mediate its biological effects through the regulation of key kinases in this pathway, such as ERK, JNK, and p38.

G Hypothesized MAPK Pathway Modulation Dendronobilin_B This compound MAPKKK MAPKKK Dendronobilin_B->MAPKKK Modulates? Extracellular_Signal Extracellular Signal Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates

Hypothesized MAPK Pathway Modulation
Induction of Apoptosis

Several compounds isolated from Dendrobium nobile have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms often involve the modulation of pro-apoptotic and anti-apoptotic proteins. While direct evidence for this compound is pending, it is a promising area of investigation given the activities of related compounds. The induction of apoptosis is a key mechanism for many anti-cancer agents.

Conclusion

This compound is a fascinating natural product with a complex structure and potential for significant biological activity. While its complete chemical and pharmacological profile is still under investigation, the available data suggest that it warrants further study as a potential therapeutic agent. This guide provides a foundational understanding of this compound, summarizing the current knowledge of its chemical properties and characterization, and highlighting potential avenues for future research into its mechanisms of action. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential application in drug development.

References

Dendronobilin B: A Technical Guide to Its Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B is a sesquiterpenoid of significant interest within the scientific community, primarily due to its presence in Dendrobium nobile, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and available quantitative data.

Natural Provenance of this compound

The primary and exclusive natural source of this compound identified in the scientific literature is the orchid Dendrobium nobile Lindl.[1][2][3]. This epiphytic plant is a member of the Orchidaceae family and is found in various regions of Asia. The stems of Dendrobium nobile are the principal part of the plant from which this compound and other related sesquiterpenoids are isolated[2][4]. The concentration of these compounds can be influenced by the age and growing conditions of the plant.

Quantitative Data

Specific quantitative data on the yield or concentration of this compound from Dendrobium nobile is not extensively reported in publicly available literature. However, data on the total content of related compounds, such as alkaloids and other sesquiterpenoids, can provide a valuable reference for extraction and purification efforts.

Compound ClassPlant PartExtraction MethodReported Yield/ContentReference
Total Sesquiterpene GlycosidesDried Stems70% Ethanol Reflux, Macroporous Resin Chromatography4.12% (w/w)[5]
Total AlkaloidsStems (1st year)Not specified0.52%[3]
DendrobineStems (1st year)Not specified0.48%[3]

Note: The table provides context on the extractable content of related compound classes from Dendrobium nobile.

Experimental Protocols: Extraction and Isolation of Sesquiterpenoids

The following is a synthesized protocol for the extraction and isolation of sesquiterpenoids, including this compound, from the stems of Dendrobium nobile. This protocol is based on methodologies described in peer-reviewed research[4][5].

Preparation of Plant Material
  • Obtain fresh stems of Dendrobium nobile.

  • Wash the stems thoroughly to remove any surface contaminants.

  • Air-dry the stems completely in a well-ventilated area, or use a plant dryer at a controlled temperature (e.g., 40-50°C) to expedite the process.

  • Once dried, pulverize the stems into a coarse powder using a mechanical grinder.

Solvent Extraction
  • Macerate or reflux the powdered stems with 95% ethanol at a 1:10 to 1:15 (w/v) ratio.

  • Repeat the extraction process three times to ensure exhaustive extraction of the phytochemicals.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Suspend the crude ethanol extract in water.

  • Perform liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

  • Sequentially partition with n-hexane, ethyl acetate, and n-butanol.

  • The sesquiterpenoids, including this compound, are typically enriched in the n-butanol fraction[4].

  • Concentrate the n-butanol fraction to dryness.

Chromatographic Purification
  • Subject the dried n-butanol fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system, such as chloroform-methanol or hexane-ethyl acetate, to separate the components based on polarity.

  • Collect the fractions and monitor them using thin-layer chromatography (TLC).

  • Combine fractions that show similar TLC profiles.

  • Further purify the fractions containing the target compounds using repeated column chromatography, including Sephadex LH-20 columns, to remove pigments and other impurities.

  • The final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key stages in the extraction and isolation of this compound from Dendrobium nobile.

A Dendrobium nobile Stems B Drying and Pulverization A->B C 95% Ethanol Extraction B->C D Crude Ethanol Extract C->D E Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) D->E F n-Butanol Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Isolated this compound I->J

Caption: Extraction and isolation workflow for this compound.

References

Unveiling the Bioactive Potential of Dendrobium nobile: A Technical Guide to its Major Constituents

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: This technical guide was initially aimed at providing an in-depth analysis of the preliminary biological activity of Dendronobilin B, a sesquiterpenoid isolated from Dendrobium nobile. However, a comprehensive review of the current scientific literature reveals a significant gap in research pertaining to this specific compound. At present, there is no publicly available data detailing the quantitative biological activities, specific experimental protocols, or elucidated signaling pathways for this compound.

Therefore, this guide has been broadened in scope to provide a detailed overview of the well-documented biological activities of other major bioactive constituents isolated from Dendrobium nobile. This includes the prominent alkaloid dendrobine, the bibenzyl compounds gigantol and moscatilin, and various phenanthrenes, for which there is a growing body of scientific evidence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this traditional medicinal plant.

Anti-cancer Activities of Dendrobium nobile Constituents

A significant body of research has focused on the anti-cancer properties of various compounds isolated from Dendrobium nobile. These studies have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines.

Quantitative Data on Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several key compounds from D. nobile against various cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Dendrobine786-ORenal Cell Carcinoma142.5 µM[1]
DendrobineA498Renal Cell Carcinoma146.5 µM[1]
Fat-soluble alkaloidsHT-29Human Colorectal Cancer0.72 mg/ml (at 48h)[2]
(-)-Denobilone AHeLaCervical Cancer9.8 µM[3]
(-)-Denobilone AMCF-7Breast Cancer9.4 µM[3]
(-)-Denobilone AA549Lung Cancer9.9 µM[3]
(+)-Denobilone AHeLaCervical Cancer9.8 µM[3]
(+)-Denobilone AMCF-7Breast Cancer9.4 µM[3]
(+)-Denobilone AA549Lung Cancer9.9 µM[3]
MoscatilinFaDuPharyngeal Squamous Carcinoma1.418 µM (at 72h)[4]
MoscatilinOSC-19Human Tongue Squamous Cells1.32 µM[5]
MoscatilinMCF-7Breast Cancer57 ± 4.18 µM[6]
MoscatilinHepG2Liver Cancer51 ± 5.18 µM[6]
DenbinobinK562Chronic Myeloid Leukemia1.84 µM[3][7]
DenbinobinSNU-484Gastric Cancer7.9 µM[7]
DenbinobinSK-Hep-1Hepatocarcinoma16.4 µM[7]
DenbinobinHeLaCervical Cancer22.3 µM[7]
D. formosum extractDalton's lymphomaT-cell lymphoma350 µg/mL[3]
Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT and CCK-8):

  • Cell Culture: Cancer cell lines (e.g., 786-O, A498, FaDu, OSC-19, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., dendrobine, moscatilin) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT/CCK-8 Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8). For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays (Flow Cytometry and Hoechst 33342/PI Staining):

  • Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specified time.

  • Staining: For flow cytometry, cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. For fluorescence microscopy, cells are stained with Hoechst 33342 and PI.

  • Analysis: Stained cells are analyzed by a flow cytometer or visualized under a fluorescence microscope. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic. Hoechst 33342 stains the nuclei of all cells, while PI only enters cells with compromised membranes (late apoptotic/necrotic), allowing for the visualization of nuclear morphology and membrane integrity.

Signaling Pathways in Cancer

Several signaling pathways have been implicated in the anti-cancer effects of D. nobile constituents.

Dendrobine-Induced Apoptosis in Renal Cell Carcinoma:

Dendrobine has been shown to inhibit the proliferation and induce apoptosis in renal cell carcinoma cells by targeting the PI3K/Akt signaling pathway.[1][8]

Dendrobine_PI3K_Akt_Pathway Dendrobine Dendrobine PI3K p-PI3K Dendrobine->PI3K Apoptosis Apoptosis Dendrobine->Apoptosis Akt p-Akt PI3K->Akt Erk p-Erk Akt->Erk Proliferation Cell Proliferation Erk->Proliferation Migration Cell Migration Erk->Migration Invasion Cell Invasion Erk->Invasion

Dendrobine inhibits the PI3K/Akt pathway, leading to reduced cancer cell proliferation and survival.

Moscatilin-Induced Apoptosis in Head and Neck Squamous Cell Carcinoma:

Moscatilin has been demonstrated to induce apoptosis in human head and neck squamous cell carcinoma cells through the activation of the JNK signaling pathway.[4] It also shows pro-apoptotic activity in other cancers, potentially through the MAPK pathway.[5]

Moscatilin_JNK_Pathway Moscatilin Moscatilin JNK p-JNK/SAPK Moscatilin->JNK Bax Bax JNK->Bax Bcl2 Bcl-2 JNK->Bcl2 Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase9 Caspase-9 Caspase9->Caspase3 Bax->Caspase9

Moscatilin activates the JNK pathway, modulating apoptotic proteins to induce cell death.

Anti-inflammatory Activities of Dendrobium nobile Constituents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Gigantol, a bibenzyl compound from D. nobile, has been shown to possess significant anti-inflammatory properties.

Mechanism of Action

Gigantol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key inflammatory signaling pathways, most notably the NF-κB pathway.[9][10][11]

Experimental Protocols

Nitric Oxide (NO) Production Assay:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of gigantol for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Western Blot Analysis for Inflammatory Proteins:

  • Cell Lysis: Cells treated with gigantol and/or LPS are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB, p-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway in Inflammation

Gigantol-Mediated Inhibition of the NF-κB Pathway:

Gigantol has been shown to inhibit the LPS-induced inflammatory response in macrophages by blocking the PI3K/Akt signaling pathway, which in turn prevents the activation of NF-κB.[11]

Gigantol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Gigantol Gigantol Gigantol->PI3K Akt p-Akt PI3K->Akt IκB IκBα Akt->IκB | (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Gigantol inhibits the PI3K/Akt pathway, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

Conclusion and Future Directions

The constituents of Dendrobium nobile exhibit a diverse range of promising biological activities, particularly in the areas of oncology and inflammation. The data presented in this guide highlight the potential of compounds like dendrobine, moscatilin, and gigantol as leads for the development of novel therapeutics.

However, the lack of research on other isolated compounds, such as this compound, underscores the need for further investigation into the full chemical profile and pharmacological potential of this important medicinal plant. Future studies should aim to:

  • Isolate and characterize the full spectrum of compounds from Dendrobium nobile.

  • Conduct comprehensive in vitro and in vivo studies to determine the biological activities of lesser-studied compounds like this compound.

  • Elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

  • Investigate the potential for synergistic interactions between different constituents of D. nobile.

By addressing these research gaps, the scientific community can more fully unlock the therapeutic potential of Dendrobium nobile and its rich array of bioactive molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dendronobilin B and Related Sesquiterpenoids from Dendrobium Species

This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a sesquiterpenoid isolated from Dendrobium species. Due to the limited specific experimental data on this compound, this document also incorporates detailed experimental protocols and signaling pathway information from closely related and more extensively studied compounds within the same chemical class and plant genus, such as dendrobine and Dendrobium nobile Lindl. alkaloids (DNLA). This information serves as a valuable proxy for understanding the potential biological activities and mechanisms of action of this compound.

Molecular Profile of this compound and Related Compounds

This compound belongs to the diverse family of sesquiterpenoids found in various Dendrobium species. The fundamental molecular properties of this compound and other related compounds are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C15H24O5284.35[1][2]
Dendronobilin CC15H22O6298.14
Dendronobilin DC15H24O5284.16
Dendronobilin EC15H24O5284.16
Dendronobilin FC15H22O5282.15

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and quantification of sesquiterpenoids from Dendrobium species. These methods are applicable for the study of this compound.

Isolation and Purification

A common procedure for isolating sesquiterpenoids from the dried stems of Dendrobium nobile involves the following steps:

  • Extraction: The plant material is typically extracted with a 95% ethanol solution. The resulting extract is then partitioned with n-butanol.

  • Chromatography: The n-butanol soluble fraction is subjected to various chromatographic techniques for separation. These include silica gel column chromatography, Sephadex LH-20 gel column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

Structural Elucidation

The structures of isolated sesquiterpenoids are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides information on the molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction can be used for unambiguous determination of the stereochemistry.

Quantitative Analysis

A sensitive method for the quantification of sesquiterpene glycosides in Dendrobium nobile has been established using high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (HPLC-QqQ-MS/MS) in multiple reaction monitoring (MRM) mode. This allows for the precise measurement of the content of these compounds under various growth conditions.

Pharmacological Activity and Signaling Pathways of Related Dendrobium Compounds

Disclaimer: The following sections detail the signaling pathways modulated by related compounds, specifically dendrobine and Dendrobium nobile Lindl. alkaloids (DNLA). This information is provided to infer the potential bioactivity of this compound, for which specific pathway analysis is not yet available.

Inhibition of the NF-κB Signaling Pathway

Alkaloids from Dendrobium nobile have been shown to exhibit anti-inflammatory effects by suppressing the NF-κB signaling pathway. In lipopolysaccharide (LPS)-induced neuroinflammation models, DNLA treatment has been observed to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates DNLA Dendrobium Nobile Lindl. Alkaloids (DNLA) DNLA->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkappaB_IkappaB NFkappaB NF-κB (p65/p50) NFkappaB->NFkappaB_IkappaB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation NFkappaB_IkappaB->NFkappaB Degradation of IκBα DNA DNA NFkappaB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

NF-κB signaling pathway inhibition by DNLA.
Modulation of the NLRP3 Inflammasome Pathway

DNLA has also been found to attenuate neuroinflammation by suppressing the NLRP3 inflammasome pathway. In LPS-induced models, DNLA treatment reduced the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1. This inhibition leads to a decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm DNLA Dendrobium Nobile Lindl. Alkaloids (DNLA) NLRP3_active NLRP3 DNLA->NLRP3_active Inhibits Casp1 Caspase-1 DNLA->Casp1 Inhibits LPS_signal LPS Signal (via NF-κB) NLRP3_inactive Pro-NLRP3 LPS_signal->NLRP3_inactive Priming NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Inflammasome->Casp1 Cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

NLRP3 inflammasome pathway modulation by DNLA.

Conclusion

This compound is a sesquiterpenoid of interest from the Dendrobium genus. While specific research on its biological activity is nascent, the study of related compounds such as dendrobine and other Dendrobium nobile Lindl. alkaloids provides a strong foundation for future investigation. The established anti-inflammatory properties of these related compounds, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways, suggest that this compound may possess similar therapeutic potential. Further research is warranted to elucidate the specific mechanisms of action of this compound and to explore its potential applications in drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of Dendronobilin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Dendronobilin B, a sesquiterpenoid isolated from Dendrobium nobile. Due to the limited availability of complete NMR and MS data specifically for this compound in the public domain, this guide also includes data for the structurally related and well-characterized compound, Dendrobine, for comparative purposes. Additionally, detailed experimental protocols and a proposed signaling pathway for the biological activity of related Dendrobium alkaloids are presented.

Mass Spectrometry (MS) Data of this compound

High-resolution mass spectrometry has been utilized to determine the molecular formula and mass of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₂₄O₅[1][2]
Molecular Weight284.16 Da[1]
Observed Ion[M+Na]⁺
m/z307.15051

Nuclear Magnetic Resonance (NMR) Spectroscopic Data of a Related Compound: Dendrobine

Table 2: ¹H NMR (360 MHz, CDCl₃) and ¹³C NMR (90.8 MHz, CDCl₃) Spectroscopic Data for Dendrobine

Position¹³C (δc)¹H (δH, mult., J in Hz)
261.93.22 (t, J=9), 2.70 (t, J=9)
351.42.35 (pentet)
432.7
530.7
643.8~2.01
753.52.45 (dd)
842.7~2.11
979.0
1066.7
1152.3
12178.9
1436.4
1524.41.75 (d of heptet, J=6, 6.5)
1620.80.95 (d, J=6.5)
1721.00.96 (d, J=6.5)
1832.61.38 (s)
N-CH₃2.50 (s)

Data adapted from Wang et al., J. Nat. Prod. 1985, 48, 5, 796-802.

Experimental Protocols

The following are detailed methodologies for the analysis of compounds from Dendrobium species, which are applicable for the spectroscopic analysis of this compound.

  • Extraction: Weigh 1.0 g of powdered plant material (e.g., stems of Dendrobium nobile) and place it in a 50 mL centrifuge tube.

  • Add 30 mL of anhydrous methanol to the tube.

  • Seal the tube, shake vigorously, and weigh the tube and its contents.

  • Perform ultrasonic extraction for 30 minutes at a power of 500 W and a frequency of 40 kHz.

  • Cool the tube to room temperature and weigh it again. Compensate for any weight loss with additional methanol.

  • Centrifuge the mixture at 4000 rpm for 20 minutes.

  • Collect the supernatant and concentrate it to dryness under reduced pressure.

  • Re-dissolve the residue in methanol to a final concentration of 2 mg/mL.

  • Filter the solution through a 0.22 µm microporous membrane before injection into the LC-MS system.

  • Chromatographic System: ACQUITY UPLC HSS T3 Column (2.1 mm × 100 mm, 1.8 μm).

  • Column Temperature: 35 °C.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 95% to 10% A

    • 15-18 min: 10% to 0% A

    • 18-23 min: 0% A

    • 23-23.01 min: 0% to 95% A

    • 23.01-28 min: 95% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Spray Voltage: 2.23 kV.

    • Sheath Gas (Nitrogen) Flow Rate: 28 arbitrary units.

    • Auxiliary Gas Flow Rate: 8 arbitrary units.

    • Scan Mode: Full scan.

    • Mass Range: m/z 50-1200.

  • Instrument: A 360 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Techniques: Standard ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the structure.

Biological Activity and Signaling Pathway

Alkaloids and other compounds from Dendrobium nobile have been reported to possess various pharmacological activities, including neuroprotective and anti-inflammatory effects. A related compound, Dendrobin A, has been shown to inhibit the NF-κB signaling pathway in hepatocellular carcinoma.[3][4] This pathway is a key regulator of inflammation, and its inhibition is a plausible mechanism for the observed anti-inflammatory effects of Dendrobium alkaloids.

The diagram below illustrates the proposed mechanism by which this compound and related compounds may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates Dendronobilin_B This compound Dendronobilin_B->IKK_complex Inhibits IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB_complex NF-κB-IκBα Complex Proteasomal_Degradation Proteasome IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB_IkB_complex->IKK_complex Activation NFkB_nucleus NF-κB (p65/p50) NFkB_IkB_complex->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The following workflow outlines the general steps to investigate the biological activity of this compound.

Experimental_Workflow Start Start: Isolate This compound Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Induce Inflammation/Stress (e.g., LPS, H₂O₂) Treatment->Stimulation Assays Perform Biological Assays Stimulation->Assays Viability Cell Viability Assay (MTT) Assays->Viability Inflammation Inflammatory Marker Quantification (ELISA) Assays->Inflammation Western_Blot Western Blot for Signaling Proteins (e.g., p-p65, IκBα) Assays->Western_Blot qPCR qPCR for Gene Expression Assays->qPCR Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Inflammation->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the biological activity of this compound.

References

Dendronobilin B: A Technical Overview of a Sesquiterpene from Dendrobium nobile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B is a naturally occurring sesquiterpene isolated from the noble orchid, Dendrobium nobile.[1][2] As a member of the diverse class of sesquiterpenoids found in this traditional medicinal plant, this compound is of interest for its potential biological activities. Sesquiterpenes derived from Dendrobium nobile have been reported to exhibit a range of pharmacological effects, including neuroprotective, anti-tumor, immunomodulatory, and anti-diabetic properties. This guide provides a consolidated overview of the available technical information on this compound.

Chemical Properties

This compound is a sesquiterpenoid characterized by a specific chemical structure and molecular formula. The fundamental physicochemical properties are summarized below.

PropertyValueReference
Chemical FormulaC₁₅H₂₄O₅[1][2]
Molecular Weight284.16[2]

Biological Activity

While the broader class of sesquiterpenes from Dendrobium nobile is associated with significant biological activities, specific quantitative data for this compound is limited in publicly accessible scientific literature. General activities attributed to sesquiterpenes from this plant species include:

  • Neuroprotective Effects: Various sesquiterpenoids from Dendrobium nobile have been investigated for their potential to protect nerve cells.

  • Antitumor Activity: Certain compounds within this class have shown potential in inhibiting the growth of tumor cells.

  • Immunomodulatory Effects: The ability to modulate the immune system is another reported characteristic of Dendrobium nobile sesquiterpenes.

Currently, specific IC₅₀ or EC₅₀ values for this compound across different assays are not available.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in available literature. The isolation is attributed to Zhang et al. (2007b), though the full experimental details of this study are not widely accessible.

A general workflow for the isolation and characterization of sesquiterpenoids from Dendrobium nobile is presented below. This diagram represents a logical, generalized procedure and is not specific to this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation plant_material Dried Stems of Dendrobium nobile extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel) partition->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Figure 1. A generalized workflow for the isolation of sesquiterpenoids.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on other compounds from Dendrobium species has implicated various pathways in their mechanisms of action, but these cannot be directly extrapolated to this compound without specific experimental evidence.

Conclusion

This compound remains a component of interest within the rich phytochemical landscape of Dendrobium nobile. While its basic chemical properties are known, a significant gap exists in the understanding of its specific quantitative biological activities, the detailed experimental methodologies for its study, and its mechanisms of action at the molecular level. Further research is required to elucidate the full potential of this sesquiterpene. The information presented here is based on the currently available and accessible scientific literature.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dendronobilin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to evaluate the biological activities of Dendronobilin B, a bioactive compound isolated from Dendrobium nobile. The protocols detailed below are based on established methodologies for assessing the anti-cancer, neuroprotective, and anti-inflammatory properties of natural products.

Anti-Cancer Activity of this compound

This compound and related compounds from Dendrobium species have demonstrated significant potential as anti-cancer agents.[1][2] In vitro assays are crucial for elucidating the mechanisms underlying this activity, including cytotoxicity, cell cycle arrest, and induction of apoptosis.

Data Presentation: Anti-Cancer Effects
Cell LineAssayEndpointResult (Example IC₅₀)Reference
HepG2 (Liver Cancer)MTT AssayCell Viability51 ± 5.18 µM[3]
MCF-7 (Breast Cancer)MTT AssayCell Viability57 ± 4.18 µM[3]
PC3 (Prostate Cancer)Cell Viability AssayCell Viability7.5 µM[4]
HT-29 (Colorectal Cancer)Apoptosis AssayApoptosis Induction0.72 mg/ml (extract)[5]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, MCF-7)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

2. Cell Cycle Analysis

This protocol analyzes the effect of this compound on the cell cycle progression of cancer cells.

  • Materials:

    • Cancer cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.[6]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Add this compound seeding->treatment incubation Incubate for 24-48h treatment->incubation viability MTT Assay incubation->viability apoptosis Apoptosis Assay incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle data_analysis Data Collection & Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for in vitro anti-cancer assays.

apoptosis_pathway cluster_stress Stress Signaling cluster_mitochondria Mitochondrial Pathway dendronobilin_b This compound jnk_p38 JNK/p38 Activation dendronobilin_b->jnk_p38 bax_bim Bax/Bim Upregulation jnk_p38->bax_bim cyto_c Cytochrome C Release bax_bim->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: JNK/p38 and mitochondrial apoptosis pathway.[5]

Neuroprotective Activity of this compound

This compound and other compounds from Dendrobium species have shown promise in protecting neurons from oxidative stress-induced injury, a key factor in neurodegenerative diseases.[7][8]

Data Presentation: Neuroprotective Effects
Cell LineStressorAssayEndpointReference
SH-SY5YH₂O₂CCK-8 AssayIncreased Cell Viability[7]
SH-SY5YH₂O₂ROS AssayDecreased ROS Production[7]
N2AH₂O₂LDH AssayReduced Cell Death[9]
Experimental Protocols

1. Neuroprotection Assay

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress.

  • Materials:

    • SH-SY5Y neuroblastoma cells

    • Cell culture medium

    • This compound

    • Hydrogen peroxide (H₂O₂)

    • CCK-8 (Cell Counting Kit-8)

    • 96-well plates

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with this compound for 12 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for 24 hours.

    • Add CCK-8 solution to each well and incubate for 30 minutes.

    • Measure the absorbance to determine cell viability.[7]

2. Reactive Oxygen Species (ROS) Measurement

This protocol measures the intracellular ROS levels.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • H₂O₂

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Protocol:

    • Culture and treat cells with this compound and H₂O₂ as described above.

    • Load the cells with DCFH-DA probe.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Visualizations

nrf2_pathway cluster_nrf2 Nrf2/Keap1 Pathway dendronobilin_b This compound keap1_nrf2 Keap1-Nrf2 Complex dendronobilin_b->keap1_nrf2 promotes dissociation ros Oxidative Stress (e.g., H₂O₂) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 Translocation to Nucleus keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) Binding nrf2->are antioxidant_enzymes Expression of Antioxidant Enzymes are->antioxidant_enzymes neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection nfkb_pathway cluster_nfkb NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 dendronobilin_b This compound ikb_nfkb IκB-NF-κB Complex dendronobilin_b->ikb_nfkb inhibits degradation tlr4->ikb_nfkb activates nfkb_activation NF-κB Translocation to Nucleus ikb_nfkb->nfkb_activation IκB degradation inflammatory_genes Transcription of Inflammatory Genes (iNOS, Cytokines) nfkb_activation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation

References

Dendronobilin B: Application Notes and Protocols for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B, a prominent sesquiterpenoid alkaloid derived from the noble orchid Dendrobium nobile Lindl., has garnered significant attention within the scientific community for its potential neuroprotective properties. As a key active component of Dendrobium nobile Lindl. alkaloids (DNLA), this natural compound has been investigated in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease. Preclinical studies suggest that this compound exerts its neuroprotective effects through a multifaceted mechanism of action, including the mitigation of oxidative stress, reduction of neuroinflammation, inhibition of apoptosis, and modulation of synaptic plasticity. These beneficial effects are attributed to its ability to influence several critical intracellular signaling pathways.

This document provides detailed application notes and experimental protocols for researchers interested in investigating the neuroprotective potential of this compound. The information compiled herein is based on existing scientific literature and aims to facilitate further research and development in this promising area.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Dendrobium nobile Lindl. alkaloids (DNLA), which are rich in this compound. These tables provide a consolidated view of the effective concentrations and observed effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of DNLA

Cell LineInsultDNLA ConcentrationOutcomeReference
PC12Aβ₂₅₋₃₅ (10 µM)0.035, 0.35, 3.5 mg/LIncreased cell viability, decreased apoptosis rate[1]
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)0.025, 0.25, 2.5 mg/LAttenuated LDH release, preserved neuronal morphology
N2AH₂O₂35 ng/mLAttenuated decrease in cell viability, reduced LDH release[2]
SH-SY5YH₂O₂Not specifiedIncreased cell viability, decreased ROS content

Table 2: Modulation of Key Proteins by DNLA in Neuroprotection

Cell Line/ModelInsultDNLA ConcentrationProteinEffectReference
PC12Aβ₂₅₋₃₅ (10 µM)0.35, 3.5 mg/LBaxDecreased expression[1]
PC12Aβ₂₅₋₃₅ (10 µM)0.35, 3.5 mg/LBcl-2Increased expression[1]
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)0.025, 0.25, 2.5 mg/LSynaptophysin (SYP)Increased expression
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)0.025, 0.25, 2.5 mg/LPSD-95Increased expression
N2AH₂O₂35 ng/mLIL-1β, TNF-α, IL-6Decreased expression[2]
APP/PS1 Mice-Not specifiedAβ plaquesReduced production[3][4]
APP/PS1 Mice-Not specifiedTau hyperphosphorylationInhibited[3][4]

Signaling Pathways Modulated by this compound

This compound, as a major component of DNLA, has been shown to modulate several key signaling pathways implicated in neuroprotection.

Nrf2/Keap1 Pathway

This compound is suggested to activate the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DendronobilinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex DendronobilinB->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

This compound activates the Nrf2/Keap1 pathway.
Anti-Inflammatory Signaling Pathways

This compound has been shown to suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, including the NF-κB and JAK-STAT pathways. It can also attenuate the activation of the NLRP3 inflammasome.

Anti_Inflammatory_Pathways cluster_pathways Pro-inflammatory Signaling DendronobilinB This compound NFkB NF-κB Pathway DendronobilinB->NFkB JAK_STAT JAK-STAT Pathway DendronobilinB->JAK_STAT NLRP3 NLRP3 Inflammasome DendronobilinB->NLRP3 Neuroprotection Neuroprotection DendronobilinB->Neuroprotection LPS LPS LPS->NFkB Activates LPS->JAK_STAT Activates LPS->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines JAK_STAT->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection

This compound inhibits pro-inflammatory pathways.
Wnt/β-Catenin Pathway and Synaptic Protection

Studies suggest that DNLA can protect against synaptic deficits by targeting the Wnt/β-catenin pathway. Activation of this pathway is crucial for synaptic stability and function.

Wnt_Catenin_Pathway cluster_wnt Wnt/β-Catenin Pathway DendronobilinB This compound Wnt Wnt Signaling DendronobilinB->Wnt Activates Abeta GSK3b GSK3β Abeta->GSK3b Inhibits Wnt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes degradation Synaptic_Proteins Synaptic Proteins (Synapsin, PSD-95) beta_catenin->Synaptic_Proteins Promotes expression Synaptic_Integrity Synaptic Integrity & Function Synaptic_Proteins->Synaptic_Integrity

This compound and the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the neuroprotective effects of this compound.

In Vitro Neurotoxicity Assay (Aβ₂₅₋₃₅-induced)

This protocol describes the induction of neurotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12) using the amyloid-beta fragment 25-35 (Aβ₂₅₋₃₅) and subsequent treatment with this compound.

Neurotoxicity_Assay_Workflow start Start cell_culture 1. Culture SH-SY5Y or PC12 cells start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding pretreatment 3. Pre-treat with this compound (various concentrations) for 24h seeding->pretreatment induction 4. Induce neurotoxicity with Aβ₂₅₋₃₅ (10 µM) pretreatment->induction incubation 5. Incubate for 24h induction->incubation mtt_assay 6. Perform MTT assay to assess cell viability incubation->mtt_assay ldh_assay 7. (Optional) Perform LDH assay for cytotoxicity mtt_assay->ldh_assay analysis 8. Analyze data and determine neuroprotective effect ldh_assay->analysis end End analysis->end

Workflow for the in vitro neurotoxicity assay.

Materials:

  • Neuronal cell line (SH-SY5Y or PC12)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Aβ₂₅₋₃₅ peptide

  • Sterile, deionized water

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • LDH cytotoxicity assay kit (optional)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the neuronal cell line in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be below 0.1%. Replace the old medium with the medium containing different concentrations of this compound and incubate for 24 hours. Include a vehicle control (medium with DMSO).

  • Aβ₂₅₋₃₅ Preparation and Neurotoxicity Induction: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile water and aggregate it by incubating at 37°C for 3-7 days. Following pre-treatment with this compound, add the aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 10 µM.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay (Optional): Follow the manufacturer's instructions to measure lactate dehydrogenase release into the culture medium as an indicator of cytotoxicity.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Neuroprotective Pathway Proteins

This protocol outlines the procedure for analyzing the expression of key proteins involved in the neuroprotective signaling pathways modulated by this compound.

Materials:

  • Cell or tissue lysates treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p-NF-κB, anti-β-catenin, anti-SYP, anti-PSD-95, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Synaptic Proteins

This protocol describes the visualization of synaptic proteins in cultured neurons to assess the effects of this compound on synaptic integrity.

Materials:

  • Primary neuronal cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Synaptophysin, anti-PSD-95)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture primary neurons on coverslips and treat with this compound and the neurotoxic insult as described in the neurotoxicity assay.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze synaptic density and morphology.

Conclusion

This compound, a key bioactive compound in Dendrobium nobile, demonstrates significant promise as a neuroprotective agent. Its ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and synaptic function provides a strong rationale for its further investigation as a potential therapeutic for neurodegenerative diseases. The application notes and protocols provided in this document are intended to serve as a comprehensive resource for researchers to explore and validate the neuroprotective effects of this compound, ultimately contributing to the development of novel therapies for neurological disorders.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Dendronobilin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B is a sesquiterpenoid compound isolated from the noble orchid, Dendrobium nobile.[1] This plant has a long history in traditional medicine, and various compounds derived from it have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] While specific research on the anti-inflammatory properties of this compound is still emerging, studies on other compounds from Dendrobium nobile, such as the alkaloid dendrobine and phenanthrenes, have provided a strong rationale for investigating its potential.[4][5][6][7] These related compounds have been shown to mitigate inflammatory responses by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

These application notes provide a comprehensive framework for researchers to study the anti-inflammatory effects of this compound. The protocols and data presentation are based on established methodologies used for analogous compounds from Dendrobium nobile and serve as a template for rigorous investigation.

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers downstream signaling cascades that are crucial for the inflammatory response. The two primary pathways implicated are the NF-κB and MAPK pathways.

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8][9] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] Studies on related Dendrobium alkaloids show they can suppress this pathway by inhibiting the phosphorylation of IκBα and p65.[5][8]

  • MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a critical role in inflammation.[10][11] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory mediators.[10] Research on phenanthrenes from Dendrobium nobile has demonstrated that these compounds can block the phosphorylation of ERK and JNK, thereby reducing the inflammatory response.[7][10]

Inflammatory_Signaling_Pathway Figure 1: Proposed Inhibitory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK p65_IkBa p65 IκBα IKK->p65_IkBa:ikba Phosphorylates & Promotes Degradation IkBa IκBα p65 NF-κB (p65) p65_n NF-κB (p65) p65_IkBa:p65->p65_n Translocation Dendronobilin_B This compound Dendronobilin_B->MAPK_Pathway Inhibition Dendronobilin_B->IKK Inhibition Genes Pro-inflammatory Gene Transcription p65_n->Genes Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Genes->Cytokines Translation Experimental_Workflow Figure 2: General In Vitro Experimental Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding & Adherence (24 hours) A->B C 3. Pre-treatment with this compound (1-2 hours) B->C D 4. Stimulation with LPS (e.g., 1 µg/mL) (18-24 hours) C->D E 5. Sample Collection D->E F Supernatant Collection E->F G Cell Lysate Collection E->G H Griess Assay (NO) ELISA (Cytokines) F->H I Western Blot (NF-κB, MAPK proteins) G->I J 6. Data Analysis H->J I->J

References

Application Notes and Protocols: Dendronobilin B and Related Compounds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties of bioactive compounds derived from Dendrobium species.

Introduction

Dendrobium, a large genus of orchids, has been a cornerstone of traditional medicine for centuries. Modern scientific investigation has begun to validate its therapeutic potential, particularly in oncology. While direct research on Dendronobilin B is limited, numerous studies have highlighted the potent anti-cancer activities of structurally related compounds and extracts from Dendrobium species. This document provides a detailed summary of the available data, focusing on the cytotoxic and apoptotic effects of these compounds on various cancer cell lines. The information herein is intended to serve as a valuable resource for designing and executing further research into the therapeutic applications of these natural products.

Quantitative Data Summary

The cytotoxic effects of various compounds isolated from Dendrobium species have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Dendrobium-Derived Compounds in Human Cancer Cell Lines

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
DenbinobinK562Chronic Myeloid Leukemia1.84 µM[1]
DenbinobinSK-Hep-1Hepatocarcinoma16.4 µM[1]
DenbinobinSNU-484Gastric Cancer7.9 µM[1]
DenbinobinHeLaCervical Cancer22.3 µM[1]
MoscatilinFaDuPharyngeal Squamous Carcinoma~5 µM
Dendrobium formosum (ethanolic extract)Dalton's LymphomaT-cell Lymphoma350 µg/mL[2]
Dendrobium candidum (methanolic extract)HCT-116Colon CancerShowed 59% cell survival at 0.5 mg/mL[1]

Signaling Pathways

Several signaling pathways have been identified as key mediators of the anti-cancer effects of Dendrobium-derived compounds. These pathways are primarily involved in the regulation of apoptosis (programmed cell death), cell cycle, and cell migration.

Apoptosis Induction Pathway

A common mechanism of action for many anti-cancer agents is the induction of apoptosis. Compounds from Dendrobium have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) stress signaling pathways.

apoptosis_pathway Dendrobium_compounds Dendrobium Compounds JNK_p38 JNK/p38 Activation Dendrobium_compounds->JNK_p38 Bcl2 Bcl-2 (Anti-apoptotic) Dendrobium_compounds->Bcl2 Bax_Bim Bax/Bim (Pro-apoptotic) JNK_p38->Bax_Bim Mitochondria Mitochondria Bax_Bim->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Apoptosis signaling cascade initiated by Dendrobium compounds.

NF-κB Signaling Pathway Inhibition

Denbinobin has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is often associated with cancer.

nfkb_pathway cluster_nucleus Nucleus Denbinobin Denbinobin IKK IKK Denbinobin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_expression Target Gene Expression (e.g., anti-apoptotic) DNA DNA NFkB_n->DNA DNA->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by Denbinobin.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-cancer effects of Dendrobium-derived compounds. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of proteins involved in signaling pathways.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-actin, Caspase-3, PARP, p-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Dendrobium Compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Protein Expression) treatment->western

Caption: General experimental workflow for studying Dendrobium compounds.

Conclusion

The available scientific literature strongly suggests that bioactive compounds from Dendrobium species possess significant anti-cancer properties, primarily through the induction of apoptosis and modulation of key signaling pathways. While specific data on this compound is not extensively available, the information on related compounds provides a solid foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in further exploring the therapeutic potential of these promising natural products in the fight against cancer. Further investigation is warranted to isolate and characterize the full range of bioactive molecules within Dendrobium and to elucidate their precise mechanisms of action.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Dendronobilin B and Related Compounds from Dendrobium nobile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dendronobilin B is a sesquiterpenoid isolated from the noble orchid, Dendrobium nobile.[1] This plant has a long history of use in traditional medicine, and its extracts are known to possess a range of pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[2][3][4] While extensive research has been conducted on the bioactivities of crude extracts and other major constituents of Dendrobium nobile, such as dendrobine and polysaccharides, specific studies detailing the mechanism of action of this compound are limited in publicly available scientific literature.

These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in investigating the mechanism of action of this compound and other bioactive compounds from Dendrobium nobile. The information provided is based on the broader knowledge of the pharmacological effects of Dendrobium species and their constituents. The experimental protocols are generalized and can be adapted for specific research questions regarding this compound.

Potential Mechanisms of Action of Bioactive Compounds from Dendrobium nobile

Research on various compounds from Dendrobium nobile suggests several key mechanisms of action, primarily centered around anti-cancer, neuroprotective, and anti-inflammatory activities.

Anti-Cancer Effects

Extracts and compounds from Dendrobium species have been shown to inhibit the growth of various cancer cells.[5] The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[3][5] Key signaling pathways implicated in these processes include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some compounds from Dendrobium officinale have been found to inhibit this pathway, leading to decreased cancer cell viability.[6][7]

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is common in many cancers. Extracts from Dendrobium candidum have been shown to inactivate this pathway, leading to the suppression of liver cancer cell proliferation and induction of apoptosis.[8]

  • MAPK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Certain compounds from Dendrobium species have been observed to modulate MAPK signaling to exert their anti-cancer effects.[3]

cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway Dendronobilin_B This compound (or related compounds) PI3K PI3K Dendronobilin_B->PI3K Inhibition Wnt Wnt Dendronobilin_B->Wnt Inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival beta_catenin β-catenin Wnt->beta_catenin Gene_Transcription Gene Transcription (Proliferation) beta_catenin->Gene_Transcription

Caption: Putative Anti-Cancer Signaling Pathways of Dendrobium Compounds.
Neuroprotective Effects

Alkaloids from Dendrobium nobile (DNLA) have demonstrated significant neuroprotective properties in various experimental models of Alzheimer's disease.[9] The underlying mechanisms involve the reduction of neuroinflammation, inhibition of neuronal apoptosis, and protection against synaptic damage.[9] Key signaling pathways include:

  • NF-κB and NLRP3 Signaling Pathways: DNLA has been shown to suppress the activation of these inflammatory pathways in microglia, the primary immune cells of the brain. This leads to a reduction in the production of pro-inflammatory cytokines.[9]

  • Nrf2/Keap1 Pathway: This pathway is a major regulator of the cellular antioxidant response. Metabolites from Dendrobium endophytes have been found to activate the Nrf2/Keap1 pathway, protecting neuronal cells from oxidative stress-induced injury.[10]

  • Wnt/β-catenin Signaling Pathway: DNLA has been found to activate this pathway, which is crucial for synaptic integrity, thereby rescuing synaptic and mitochondrial injury in models of Alzheimer's disease.[11]

  • TrkB Signaling Pathway: This pathway, activated by brain-derived neurotrophic factor (BDNF), is essential for neuronal survival and plasticity. Phytochemicals are known to confer neuroprotection by activating TrkB signaling.[12][13]

cluster_0 Inflammatory & Oxidative Stress Pathways cluster_1 Synaptic & Survival Pathways Dendronobilin_B This compound (or related compounds) NFkB NF-κB Dendronobilin_B->NFkB Inhibition NLRP3 NLRP3 Dendronobilin_B->NLRP3 Inhibition Nrf2 Nrf2 Dendronobilin_B->Nrf2 Activation Wnt Wnt/β-catenin Dendronobilin_B->Wnt Activation TrkB TrkB/BDNF Dendronobilin_B->TrkB Activation Neuroinflammation Neuroinflammation NFkB->Neuroinflammation NLRP3->Neuroinflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Synaptic_Integrity Synaptic Integrity Wnt->Synaptic_Integrity Neuronal_Survival Neuronal Survival TrkB->Neuronal_Survival

Caption: Putative Neuroprotective Signaling Pathways of Dendrobium Compounds.
Anti-inflammatory Effects

Bioactive compounds from Dendrobium nobile, including polysaccharides, alkaloids, and phenanthrenes, have been shown to modulate inflammatory signaling pathways.[4][14] The primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[4] This is largely achieved through the suppression of the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data for various compounds isolated from Dendrobium species. It is important to note that specific data for this compound is not available in the cited literature.

Compound/ExtractAssayCell Line/ModelResult (e.g., IC50)Reference
Dendrobium AlkaloidsAnti-cataractin vitro lens modelSuperior to polysaccharides[1]
Dendrobium officinale PolysaccharidesCytotoxicityColon cancer CT26 cellsDose-dependent reduction in proliferation[6]
Dendrobium nobile Alkaloids (DNLA)NeuroprotectionAlzheimer's disease animal models40 mg/kg treatment showed effects[9]

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.
Western Blotting

This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on signaling pathway components.[2][15][16][17]

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the viability assay. After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Start Start Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Caption: Western Blotting Workflow.
Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes. This can be used to determine if this compound alters the transcription of genes involved in a particular signaling pathway.[18][19][20][21]

Materials:

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. After treatment, extract total RNA using an RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.

  • qPCR Run: Perform the qPCR reaction in a qPCR instrument using appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.

Start Start RNA_Extraction RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: qPCR Workflow for Gene Expression Analysis.

References

Dendronobilin B: Experimental Protocols and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendronobilin B is a sesquiterpenoid compound isolated from the noble orchid, Dendrobium nobile. This plant has a long history of use in traditional medicine, and modern research is beginning to uncover the pharmacological potential of its constituent compounds. This compound, in particular, is an area of growing interest for its potential therapeutic applications. These application notes provide detailed experimental protocols for investigating the biological activities of this compound, focusing on its potential as an α-glucosidase inhibitor, a neuroprotective agent, a cytotoxic agent against cancer cells, and its antioxidant and anti-inflammatory properties.

Data Presentation

Currently, specific quantitative data (e.g., IC50 values) for the biological activities of this compound are not widely available in published literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound
Acarbose (Positive Control)

Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Oxidative Stressor (e.g., H₂O₂)
This compound + Oxidative Stressor

Table 3: Cytotoxic Activity of this compound against HepG2 Cells

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound
Doxorubicin (Positive Control)

Table 4: Antioxidant Activity of this compound (DPPH Assay)

CompoundConcentration (µM)% DPPH ScavengingIC50 (µM)
This compound
Ascorbic Acid (Positive Control)

Table 5: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition)

TreatmentConcentration (µM)Nitric Oxide Production (% of Control)
Control (LPS only)-100
This compound + LPS
L-NMMA (Positive Control) + LPS

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the bioactivities of this compound.

α-Glucosidase Inhibitory Assay

This protocol is designed to determine the ability of this compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank containing all reagents except the enzyme is also included.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Neuroprotective Effect Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative diseases.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂) or another oxidative stressor

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ to the media and incubate for another 24 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Cytotoxicity Assay in HepG2 Cells

This protocol evaluates the potential of this compound to inhibit the proliferation of human liver cancer cells (HepG2).

Materials:

  • Human hepatoma HepG2 cells

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (positive control)

  • MTT reagent

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 or 72 hours. Doxorubicin is used as a positive control.

  • Following treatment, perform the MTT assay as described in the neuroprotective effect assay (steps 4-7).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of this compound.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.[1]

  • In a 96-well plate, add 100 µL of this compound solution at various concentrations.[1]

  • Add 100 µL of the DPPH solution to each well.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm.[1]

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • L-NMMA (N(G)-monomethyl-L-arginine, a nitric oxide synthase inhibitor, as a positive control)

  • Griess reagent

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols and a potential signaling pathway that may be influenced by this compound.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dnb Prepare this compound and Acarbose Solutions mix Mix this compound/ Acarbose with Enzyme prep_dnb->mix prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->mix prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate incubate1 Incubate (37°C, 15 min) mix->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 30 min) add_substrate->incubate2 stop_reaction Stop Reaction (add Na₂CO₃) incubate2->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

α-Glucosidase Inhibitory Assay Workflow

experimental_workflow_neuroprotection cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Cell Viability Assay cluster_analysis Analysis seed_cells Seed SH-SY5Y Cells in 96-well plate incubate_adhere Incubate (24h) seed_cells->incubate_adhere pretreat Pre-treat with This compound (24h) incubate_adhere->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) (24h) pretreat->induce_stress add_mtt Add MTT Reagent induce_stress->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Neuroprotection Assay Workflow

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces DendronobilinB This compound DendronobilinB->IKK inhibits? DendronobilinB->NFkB inhibits?

Potential Anti-inflammatory Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dendronobilin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Dendronobilin B from Dendrobium nobile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a sesquiterpenoid compound found in the medicinal orchid Dendrobium nobile.[1] Sesquiterpenes from this plant are of significant interest due to their potential neuroprotective, immunomodulatory, and anti-tumor activities. Efficient extraction is crucial for obtaining sufficient yields for pharmacological studies and drug development.

Q2: Which extraction methods are most suitable for this compound?

While specific studies optimizing this compound extraction are limited, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting sesquiterpenoids from plant matrices. These methods offer advantages over traditional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher yields. Supercritical Fluid Extraction (SFE) with CO2 is another advanced technique that can be highly selective for non-polar to moderately polar compounds like this compound.

Q3: What are the key parameters to consider for optimizing this compound extraction?

The critical parameters that influence the extraction yield of this compound include:

  • Solvent Type and Polarity: The choice of solvent is paramount. As a sesquiterpenoid, this compound is expected to have moderate polarity. Solvents like ethanol, methanol, and their aqueous mixtures are commonly used. The polarity of the solvent system should be optimized to selectively dissolve this compound while minimizing the co-extraction of undesirable compounds.

  • Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. A higher ratio generally leads to a better yield up to a certain point, after which it may only increase solvent waste.

  • Extraction Temperature: Higher temperatures can enhance solvent penetration and compound solubility. However, excessive heat may lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete transfer of the target compound from the plant material to the solvent. Prolonged extraction times can increase the risk of compound degradation.

  • Ultrasonic/Microwave Power (for UAE/MAE): In these methods, the power level influences the intensity of cavitation or dielectric heating, which in turn affects cell wall disruption and mass transfer rates.

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent Polarity This compound is a moderately polar sesquiterpenoid. Very polar solvents (e.g., pure water) or highly non-polar solvents (e.g., hexane) may result in low yields. Solution: Experiment with a range of solvent polarities. Start with ethanol or methanol and create aqueous mixtures (e.g., 70%, 80%, 90% ethanol/methanol). The optimal polarity will maximize this compound solubility while minimizing the extraction of interfering substances.
Insufficient Cell Wall Disruption The rigid cell walls of the plant material may prevent the solvent from reaching the intracellular components. Solution: Ensure the Dendrobium nobile stems are properly dried and ground to a fine powder to increase the surface area for extraction. For UAE and MAE, ensure adequate ultrasonic or microwave power is applied to facilitate cell lysis.
Suboptimal Extraction Parameters Incorrect temperature, time, or solvent-to-solid ratio can significantly impact yield. Solution: Systematically optimize each parameter. A Response Surface Methodology (RSM) approach can be efficient in identifying the optimal combination of these variables.[2]
Degradation of this compound Sesquiterpenoids can be sensitive to heat and light. Solution: Avoid excessive temperatures during extraction and drying. Store extracts in dark, airtight containers at low temperatures (e.g., 4°C) to prevent degradation.[3][4]
Inaccurate Quantification The method used to measure the yield may not be accurate. Solution: Develop and validate a reliable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (HPLC-MS), for the accurate quantification of this compound.[5][6][7][8]
Issue 2: Co-extraction of Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Solvent with Broad Selectivity The chosen solvent may be dissolving a wide range of compounds in addition to this compound. Solution: Adjust the solvent polarity to be more selective for sesquiterpenoids. Consider using a multi-step extraction process, starting with a non-polar solvent to remove lipids and waxes, followed by a moderately polar solvent for this compound extraction.
Complex Plant Matrix Dendrobium nobile contains a diverse array of phytochemicals, including polysaccharides, alkaloids, and phenolics, which can be co-extracted.[1] Solution: Implement a post-extraction purification step. Techniques like column chromatography (e.g., silica gel, Sephadex) or preparative HPLC can be used to isolate this compound from the crude extract.[9]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound - A General Protocol

  • Sample Preparation:

    • Dry the stems of Dendrobium nobile at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried stems into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Place the powder in an extraction vessel.

    • Add the chosen extraction solvent (e.g., 80% ethanol) at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired extraction temperature (e.g., 50°C), ultrasonic power (e.g., 200 W), and extraction time (e.g., 30 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • Repeat the extraction process on the residue if necessary to ensure complete extraction.

    • Combine the extracts.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent.

    • Analyze the concentration of this compound using a validated HPLC-DAD method.

Data Presentation

The following tables provide a summary of typical parameter ranges investigated for the extraction of various compounds from Dendrobium species, which can serve as a starting point for the optimization of this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Polysaccharides from Dendrobium nobile [10][11]

ParameterRange InvestigatedOptimal Value
Liquid-to-Solid Ratio (mL/g)30:1 - 50:140:1
Ultrasonic Time (min)20 - 4030
Ultrasonic Power (W)300 - 500400

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Anthocyanins from Dendrobium Hybrid [12]

ParameterRange Investigated
Flower-to-Water Ratio (g/mL)1:3 - 1:5
Microwave Power (W)480 - 800
Extraction Time (min)2 - 8

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of this compound extraction.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification prep1 Dendrobium nobile Stems prep2 Drying prep1->prep2 prep3 Grinding prep2->prep3 ext_method Select Method (UAE/MAE/SFE) prep3->ext_method ext_params Optimize Parameters (Solvent, Temp, Time, Power) ext_method->ext_params ext_run Perform Extraction ext_params->ext_run analysis1 Crude Extract ext_run->analysis1 analysis2 HPLC Quantification analysis1->analysis2 analysis3 Purification (e.g., Column Chromatography) analysis1->analysis3 analysis4 Pure this compound analysis3->analysis4

Caption: General experimental workflow for this compound extraction.

troubleshooting_low_yield cluster_solutions Potential Solutions issue Low this compound Yield cause1 Inappropriate Solvent issue->cause1 cause2 Suboptimal Parameters issue->cause2 cause3 Compound Degradation issue->cause3 cause4 Poor Cell Disruption issue->cause4 cause5 Inaccurate Quantification issue->cause5 sol1 Optimize Solvent Polarity cause1->sol1 sol2 Perform RSM Optimization cause2->sol2 sol3 Control Temperature & Light cause3->sol3 sol4 Improve Sample Preparation cause4->sol4 sol5 Validate Analytical Method cause5->sol5

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Dendronobilin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dendronobilin B purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound from Dendrobium nobile.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound?

The primary challenges in this compound purification stem from the complex phytochemical profile of Dendrobium nobile. This compound, a sesquiterpenoid, is often present in low concentrations alongside a diverse array of other compounds with similar polarities. Key challenges include:

  • Co-eluting Impurities: Dendrobium nobile contains numerous other sesquiterpenoids, alkaloids, bibenzyls, phenanthrenes, and polysaccharides that can co-elute with this compound during chromatographic separation.

  • Low Yield: The concentration of this compound in the plant material can be low, making it challenging to obtain significant quantities of the pure compound.

  • Degradation: Like many natural products, this compound may be susceptible to degradation under harsh extraction or purification conditions, such as extreme pH or high temperatures.

  • Method Development: Developing a robust and reproducible purification protocol that effectively separates this compound from its structural analogs and other interfering substances requires careful optimization of multiple parameters.

Q2: What is a general workflow for the purification of this compound?

A typical workflow for the purification of this compound involves a multi-step process that begins with extraction from the plant material, followed by several stages of chromatographic separation.

Purification_Workflow cluster_extraction Extraction cluster_partitioning Preliminary Purification cluster_chromatography Chromatographic Purification cluster_final Final Product Start Dendrobium nobile Plant Material Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction Grind & Extract Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract ColumnChrom Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChrom Fractionation PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Enriched Fraction Final Pure this compound PrepHPLC->Final Purity >95%

Figure 1: General experimental workflow for this compound purification.

Q3: Are there any known stability issues with this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, sesquiterpenoids, in general, can be sensitive to:

  • pH Extremes: Both acidic and basic conditions can potentially lead to hydrolysis of ester groups or rearrangement of the carbon skeleton. It is advisable to maintain a near-neutral pH during extraction and purification wherever possible.

  • High Temperatures: Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to thermal degradation. Use of a rotary evaporator under reduced pressure and maintaining ambient column temperatures are recommended.

  • Oxidation: Exposure to air and light can promote oxidation. It is good practice to work with fresh extracts and store fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Troubleshooting Guide

This guide addresses common problems encountered during this compound purification, particularly during chromatographic steps.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction from plant material. 2. Inappropriate solvent system. 3. Degradation during extraction.1. Ensure plant material is finely powdered. Increase extraction time or perform multiple extraction cycles. 2. An ethanol/water mixture is a common starting point. Consider varying the ethanol percentage. 3. Avoid excessive heat during extraction. Maceration at room temperature or gentle heating can be effective.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity. 3. Column overloading.1. Silica gel is a common choice for initial cleanup. Consider reversed-phase (C18) silica for subsequent steps. 2. Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separating the target compound from major impurities. 3. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's stationary phase weight.
Co-elution of Impurities in HPLC 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry. 3. Isomeric or structurally similar impurities.1. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. 3. Employ a shallow gradient during the elution of the target compound to enhance resolution between closely related compounds.
Peak Tailing in HPLC 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of fines on the column frit.1. Add a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to mask active sites on the silica. 2. Inject a smaller sample volume or a more dilute sample. 3. Flush the column with a strong solvent or reverse the column and flush. If the problem persists, replace the column frit.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical column. If retention times consistently shift, the column may need to be replaced.

Experimental Protocols

1. Extraction of Crude this compound from Dendrobium nobile

This protocol outlines a general procedure for obtaining a crude extract enriched with sesquiterpenoids.

Extraction_Protocol cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration Prep Air-dry and powder Dendrobium nobile stems Extract Macerate powder in 70% ethanol (1:10 w/v) for 24h at RT (x3) Prep->Extract Filter Filter the combined extracts Extract->Filter Concentrate Concentrate the filtrate in vacuo to obtain the crude extract Filter->Concentrate

Figure 2: Workflow for the preparation of a crude this compound extract.

Methodology:

  • Sample Preparation: The stems of Dendrobium nobile are air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 70% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This is a representative protocol for the final purification step. The actual parameters will need to be optimized based on the specific instrument and the purity of the starting material.

ParameterRecommended Condition
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 4 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration)

Methodology:

  • Sample Preparation: The enriched fraction from the previous chromatography step is dissolved in the initial mobile phase composition.

  • Chromatography: The sample is injected onto the preparative HPLC system.

  • Fraction Collection: Fractions are collected based on the elution of peaks detected by the UV detector.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to obtain pure this compound.

Dendronobilin B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of Dendronobilin B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a picrotoxane-type sesquiterpenoid isolated from the stems of Dendrobium nobile.[1][2][3] Its chemical formula is C15H24O5.[1][2] The structure is characterized by a highly oxidized cis-hydrindene core, a lactone ring, and epoxide functionalities, which are common features of picrotoxane sesquiterpenoids.[4][5][6] These functional groups are crucial for its biological activity but may also be susceptible to degradation.

Q2: What are the known biological activities of this compound?

A2: Sesquiterpenoids from Dendrobium nobile, including this compound, have been reported to possess neuroprotective effects.[7] While the precise signaling pathway for this compound is not fully elucidated, extracts from Dendrobium nobile containing various bioactive compounds, including alkaloids and sesquiterpenoids, have been shown to modulate pathways associated with neuroprotection, such as the MAPK/ERK and Nrf2/Keap1 pathways.[8][9]

Q3: Are there any known stability issues with this compound?

Q4: How should I store this compound to ensure its stability?

A4: For general guidance, sesquiterpene lactones should be stored in a cool, dark, and dry place.[11] Based on common laboratory practice for sensitive natural products, it is recommended to store this compound as a solid at -20°C or -80°C for long-term storage. For short-term storage, a solution in an appropriate anhydrous solvent can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (solid at low temperature, protected from light and moisture).

  • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound in a suitable anhydrous solvent immediately before each experiment.

  • Assess Purity: If possible, check the purity of your this compound sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Degradation of this compound into new products.

Troubleshooting Steps:

  • Review Experimental Conditions: Analyze the pH, temperature, and solvent used in your experiment. This compound may degrade under harsh acidic or basic conditions, or at elevated temperatures.

  • Solvent Compatibility: Some sesquiterpene lactones have been shown to react with alcohols like ethanol over time.[12] If using an alcohol-based solvent system for a prolonged period, consider potential reactions.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This can help in identifying and characterizing the degradation products.

Experimental Protocols

General Protocol for Assessing this compound Purity by HPLC-UV

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound sample.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare your experimental sample containing this compound by dissolving it in the mobile phase.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) may be necessary.[13]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity of this compound in your sample by comparing the peak area to the calibration curve. The appearance of additional peaks may indicate the presence of impurities or degradation products.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC15H24O5[1][2]
Molecular Weight284.35 g/mol [14]
Boiling Point (Predicted)485.1 ± 45.0 °C[14]
Density (Predicted)1.277 ± 0.06 g/cm³[14]
CAS Number1002717-96-5[14]

Table 2: General Stability Profile of Sesquiterpene Lactones (Inferred for this compound)

ConditionPotential for DegradationNotesReference
Acidic pHModerateEpoxide rings can be susceptible to opening.General chemical knowledge
Neutral pH (pH 7.4)ModerateSome sesquiterpene lactones show instability.[10]
Basic pHHighLactone ring is susceptible to hydrolysis.General chemical knowledge
Elevated TemperatureModerate to HighDegradation rate can increase with temperature.[10][12]
Light ExposureModeratePhotodegradation is possible for some compounds.[11]
Oxidative StressModerateDepends on the specific structure and oxidizing agent.General chemical knowledge

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion start This compound Stock Solution stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress control Control Sample (No Stress) start->control hplc HPLC-UV/MS Analysis stress->hplc control->hplc data Data Acquisition hplc->data compare Compare Chromatograms (Stressed vs. Control) data->compare identify Identify Degradation Products compare->identify quantify Quantify Remaining this compound compare->quantify stability Assess Stability Profile identify->stability quantify->stability

Caption: Workflow for a Forced Degradation Study of this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_dendronobilin Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stress Oxidative Stress / Neurotoxic Insult nrf2_keap1 Nrf2-Keap1 Complex stress->nrf2_keap1 induces dissociation protection Neuroprotection stress->protection causes damage dendro This compound dendro->nrf2_keap1 promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription genes->protection leads to

Caption: Postulated Neuroprotective Signaling Pathway of this compound.

References

Dendronobilin B assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dendronobilin B assays. The guidance is based on established analytical principles for natural products and data from related compounds, such as dendrobine, due to the limited specific literature on this compound assay protocols.

Frequently Asked Questions (FAQs)

General Assay & Compound Information

Q1: What is this compound?

This compound is a sesquiterpenoid compound isolated from Dendrobium nobile. Its chemical formula is C₁₅H₂₄O₅.[1]

Q2: What are the common analytical methods used for quantifying compounds from Dendrobium nobile?

The most common methods for quantifying alkaloids and other constituents from Dendrobium species are chromatographic techniques. These include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC).[2] For compounds like dendrobine, HPLC and UPLC are often coupled with detectors such as UV or Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity, especially in complex biological samples.[2][3]

Sample Preparation and Matrix Effects

Q1: How can I minimize biological matrix effects in my assay?

Biological matrix effects occur when co-eluting endogenous components suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][5]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Employ robust extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[6]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to ensure the analyte peak is well-separated from interfering matrix components.

  • Use of an Internal Standard (IS): An ideal IS is structurally similar to the analyte and experiences similar matrix effects. This allows for accurate correction during data analysis.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of detection.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix identical to the sample to compensate for the effect.

Q2: My sample recovery is low after extraction. What could be the cause?

Low recovery can stem from several factors during the sample preparation phase.

Troubleshooting Low Sample Recovery

Potential Cause Recommended Solution
Incomplete Extraction Increase extraction time, use a stronger extraction solvent, or employ a more vigorous mixing/sonication method.
Analyte Degradation Ensure the sample is processed under conditions that prevent degradation (e.g., low temperature, protection from light). Check the pH of the extraction solvent.
Improper SPE/LLE Technique Review the SPE protocol (conditioning, loading, washing, elution steps) or LLE solvent choice and pH to ensure they are optimal for this compound.

| Adsorption to Labware | Use low-adsorption tubes and pipette tips. Silanized glassware can also prevent loss. |

HPLC & UPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a primary tool for this compound analysis. The following table addresses common issues encountered during HPLC experiments.[7][8][9][10]

ProblemPotential CausesRecommended Solutions
Retention Time Shifts Inconsistent mobile phase composition, fluctuating column temperature, insufficient column equilibration, column aging.[8]Prepare fresh mobile phase daily and ensure accurate mixing. Use a column oven for stable temperature. Increase equilibration time between injections. Replace the column if performance degrades.[8][10]
Peak Tailing Active sites on the column, column contamination/void, sample solvent and mobile phase mismatch.Use a column with better end-capping. Add a buffer to the mobile phase. Replace the column or guard column. Ensure the sample solvent is similar in strength to the mobile phase.[10]
Peak Splitting or Broadening Column void or damage, partially blocked frit, sample solvent stronger than the mobile phase, co-eluting interference.[8][11]Reverse-flush the column (if permissible by the manufacturer). Replace the column. Match sample solvent to the mobile phase. Optimize the mobile phase or gradient to resolve the interfering peak.[8]
Ghost Peaks Contamination in the mobile phase, sample carryover from the injector, degradation of the sample.[7][8]Use high-purity solvents. Run a blank gradient to identify the source of contamination. Implement a needle wash step in the autosampler method. Prepare samples fresh.[7]
High Backpressure Blockage in the system (e.g., inline filter, guard column, column frit), mobile phase precipitation.[10]Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked part. Filter all mobile phases and ensure they are miscible.
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, detector lamp instability, pump pulsation issues.[7][11]Degas the mobile phase thoroughly.[7] Purge the pump. Use fresh, high-purity solvents. Allow the detector lamp to warm up. Check pump seals and check valves for wear.[9][11]
Troubleshooting Workflow: Inconsistent Peak Area

This workflow helps diagnose issues when the peak area of your analyte is inconsistent across replicate injections.

G start Inconsistent Peak Area Detected check_injector Check Injector Precision (Inject standard multiple times) start->check_injector check_sample_prep Review Sample Preparation (Evaporation? Precipitation?) check_injector->check_sample_prep Passes (RSD < 2%) injector_issue Injector Issue (Air bubbles, leaks, worn seals) check_injector->injector_issue Fails (RSD > 2%) check_integration Verify Peak Integration Parameters check_sample_prep->check_integration No sample_prep_issue Sample Prep Inconsistency (Inaccurate pipetting, sample instability) check_sample_prep->sample_prep_issue Yes integration_issue Incorrect Integration (Baseline noise, split peaks) check_integration->integration_issue Yes fix_injector Solution: Service injector, check syringe, degas samples injector_issue->fix_injector fix_sample_prep Solution: Use calibrated pipettes, prepare samples fresh, use internal standard sample_prep_issue->fix_sample_prep fix_integration Solution: Adjust integration settings, address underlying chromatography issue integration_issue->fix_integration

Caption: A logical workflow for troubleshooting inconsistent peak areas.

Experimental Protocols

Protocol 1: General Method for Extraction and HPLC-UV Quantification

This protocol provides a starting point for developing a method for this compound quantification from a plant matrix. Optimization is required.

1. Reagents and Materials

  • Dried Dendrobium nobile stem powder

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Ammonium Acetate (for mobile phase modification)

  • Ultrapure water

  • This compound reference standard

  • Syringe filters (0.22 µm)

2. Sample Extraction

  • Weigh 1.0 g of dried plant powder into a conical tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to mix thoroughly.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Starting Conditions The following parameters are based on methods for similar compounds and should be optimized for this compound.[2]

ParameterSuggested Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm (or scan for optimal wavelength using a reference standard)

4. Data Analysis

  • Prepare a calibration curve using the this compound reference standard (e.g., 1-100 µg/mL).

  • Plot peak area versus concentration and perform a linear regression.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway Analysis

Q: How can I investigate the biological activity and mechanism of action of this compound?

Extracts from Dendrobium nobile have been shown to modulate several key signaling pathways involved in inflammation and metabolic regulation.[12] Investigating the effect of purified this compound on these pathways in relevant cell models is a common approach. Key pathways include PI3K-Akt, NF-κB, and MAPK.[12]

Example Signaling Pathway: PI3K-Akt

The PI3K-Akt pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is implicated in various diseases. Dendrobium polysaccharides have been shown to activate this pathway.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits foxo FOXO akt->foxo Inhibits transcription Gene Transcription (Cell Growth, Proliferation, Survival) mtor->transcription

References

long-term storage and handling of Dendronobilin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dendronobilin B. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored in a desiccated environment at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare fresh solutions for immediate use.[1] However, stock solutions can be prepared in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1] For short-term storage, these stock solutions should be sealed tightly and stored at -20°C, where they can be stable for several months.[1] Before use, allow the vial to warm to room temperature for at least one hour before opening.[1]

Q3: I am having trouble dissolving this compound. What can I do?

A3: To improve the solubility of this compound, you can warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.[1]

Q4: What are the known biological activities of this compound?

A4: this compound is a sesquiterpenoid isolated from Dendrobium nobile.[2] Sesquiterpenes from this plant have been reported to possess a range of biological activities, including neuroprotective, immunomodulatory, anti-tumor, and anti-inflammatory effects.[2] Specifically, constituents of Dendrobium nobile have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer (e.g., PBS). Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working concentration, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cell toxicity. Perform a solubility test with your specific buffer system.
Loss of compound activity over time in solution. Degradation of this compound at room temperature or in certain solvents.Always store stock solutions at -20°C.[1] Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles. If experiments are conducted over a long period at room temperature, consider the stability of the compound under these conditions.
Inconsistent experimental results. 1. Inaccurate concentration of this compound. 2. Variability in cell culture conditions. 3. Degradation of the compound.1. Ensure the compound is fully dissolved in the stock solution before making dilutions. Use calibrated pipettes for accurate measurements. 2. Maintain consistent cell passage numbers, seeding densities, and incubation times. 3. Prepare fresh working solutions for each experiment and handle them as recommended.
High background or unexpected results in cell-based assays. 1. Cytotoxicity of this compound at the tested concentrations. 2. Interference of the compound with the assay components.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Run appropriate controls, including a vehicle control (the solvent used for the stock solution) and a compound-only control (without cells) to check for any direct interaction with the assay reagents.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a general guideline for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for 1 hour.

3. Stimulation:

  • After the pre-treatment with this compound, add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control group of cells that are not treated with LPS.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

4. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

5. Data Analysis:

  • Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control.

  • The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Experimental_Workflow_for_NO_Inhibition_Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 cells in a 96-well plate C Prepare serial dilutions in culture medium A->C B Prepare this compound stock solution in DMSO B->C D Pre-treat cells with this compound (1 hr) C->D E Stimulate cells with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect supernatant F->G H Perform Griess Assay G->H I Measure absorbance at 540 nm H->I J Calculate % NO inhibition and IC50 I->J

Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.

Putative_Anti_inflammatory_Signaling_Pathway cluster_pathway Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Dendronobilin_B This compound IKK IKK Complex Dendronobilin_B->IKK Inhibits (?) TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates & degrades NF_kB NF-κB Nucleus NF-κB in Nucleus NF_kB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production catalyzes

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Dendronobilin B Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dendronobilin B. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended method for extracting this compound from Dendrobium nobile?

A common and effective method for extracting this compound and other alkaloids from Dendrobium nobile involves using an acidic organic solvent.[1] Methanol or ethanol are frequently used for extraction.[1][2] Ultrasonic-assisted extraction can enhance the efficiency of the process. For instance, dried and powdered stems of Dendrobium nobile can be extracted with methanol using an ultrasonic bath.[3] Another approach involves reflux extraction with 70-80% acid ethanol.[2]

2. How can I purify the crude extract to isolate this compound?

After initial extraction, the crude extract can be further purified using a combination of techniques. A common method involves the use of cation exchange resins to enrich the alkaloid fraction.[1] This is often followed by liquid-liquid extraction with an organic solvent like ethyl acetate after adjusting the pH of the aqueous layer to be alkaline (pH 9-10).[2] For final purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is typically employed.[1]

3. What are the recommended storage conditions for this compound samples and extracts?

For long-term stability, it is recommended to store stock solutions of this compound at temperatures below -20°C, where they can be kept for several months. To ensure the highest quality, it is advisable to prepare and use the working solutions on the same day. If solubility issues arise, warming the sample at 37°C and using an ultrasonic bath can be helpful.

4. What are the typical analytical techniques used for the analysis of this compound?

The primary analytical techniques for the identification and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high sensitivity and selectivity for analyzing complex mixtures from natural product extracts.

Experimental Protocols and Methodologies

Protocol 1: Extraction of this compound from Dendrobium nobile

This protocol is based on methods for extracting alkaloids from Dendrobium species.

  • Sample Preparation: Use dried stems of Dendrobium nobile. Grind the stems into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in 80% methanol containing 0.1% formic acid.[4]

    • Use a solid-to-liquid ratio of 1:10 (w/v).

    • Perform ultrasonic-assisted extraction for 60 minutes.[3]

    • Alternatively, perform reflux extraction at a slightly boiling state for 2-4 hours and repeat the extraction three times.[1]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional):

    • Dissolve the crude extract in an acidic aqueous solution (pH 3-4).

    • Apply the solution to a pre-treated cation exchange resin column.

    • Wash the column with distilled water to remove water-soluble impurities.

    • Elute the alkaloids with alkaline ethanol (e.g., 70% ethanol with pH adjusted to 10 with ammonia).[1]

    • Concentrate the eluate to obtain a purified alkaloid extract.

Protocol 2: Sample Preparation for HPLC and LC-MS/MS Analysis
  • Dissolution: Dissolve the dried extract or purified sample in a suitable solvent. Methanol is a commonly used solvent.[3] For LC-MS analysis, dissolve 1 mg of the dried extract in 1 mL of methanol.[3]

  • Filtration: Filter the sample solution through a 0.20 μm or 0.22 μm syringe filter (e.g., polyvinylidene fluoride or nylon) to remove any particulate matter before injection into the HPLC or LC-MS system.[3][5]

  • Dilution: If necessary, dilute the filtered solution to an appropriate concentration for analysis. For LC-MS/MS, a final concentration of 53% methanol can be achieved by diluting the initial 80% methanol extract with pure water.[4]

Protocol 3: General NMR Sample Preparation
  • Sample Quantity: For a standard 1H NMR spectrum, use approximately 5-25 mg of the purified this compound. For 13C NMR, a higher concentration is needed, so aim for a saturated solution.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Commonly used deuterated solvents for natural products include chloroform-d (CDCl3), methanol-d4 (CD3OD), and acetone-d6.

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.[7]

    • Filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean NMR tube to remove any solid impurities.[6][7]

  • Labeling: Clearly label the NMR tube with the sample information.

Quantitative Data Summary

ParameterValueReference
Linearity RangeNot Specified[8]
Regression Equationy = 0.6726x + 23.205[8]
Correlation Coefficient (R²)0.9948[8]
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified
RecoveryNot Specified
Precision (RSD)Not Specified

The following table summarizes typical HPLC method validation data for other compounds, which can be used as a general guideline for what to expect in a validated method.

ParameterExample ValueReference
Linearity Range10% - 150% of target concentration[9]
Correlation Coefficient (R²)> 0.999[9]
Limit of Detection (LOD)0.02 µg/mL[9]
Limit of Quantification (LOQ)0.2 µg/mL[9]
Recovery98% - 102%[9]
Precision (RSD)< 2.0%[9]

Troubleshooting Guides

Troubleshooting for this compound Extraction
IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Incomplete cell wall disruption.- Inappropriate solvent or pH.- Insufficient extraction time or temperature.- Ensure the plant material is finely powdered.- Use an appropriate solvent like acidic ethanol or methanol.[1][2]- Increase extraction time, temperature, or use sonication to improve efficiency.[3]
Emulsion Formation during Liquid-Liquid Extraction - Presence of surfactant-like compounds in the extract.[10]- Vigorous shaking.[10]- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[10]- Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE.[10]
Co-extraction of Impurities - Solvent with low selectivity.- Optimize the solvent system. A multi-step extraction with solvents of increasing polarity can be effective.- Employ a purification step using ion exchange chromatography or solid-phase extraction (SPE).[1]
Troubleshooting for HPLC/LC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Broadening - Column degradation.- Incompatible injection solvent.- Column overload.- Replace or regenerate the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or dilute the sample.
Ghost Peaks - Contamination from previous injections.- Impurities in the mobile phase.- Flush the column with a strong solvent after each run.- Use high-purity HPLC-grade solvents.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate between runs.
Low MS Signal Intensity - Ion suppression from matrix components.- Inefficient ionization.- Dilute the sample to reduce matrix effects.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Consider a sample cleanup step like SPE.

Visualizations

Experimental_Workflow_for_Dendronobilin_B_Analysis Start Dried Dendrobium nobile Stems Grinding Grinding to Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., Acidic Ethanol/Methanol, Ultrasonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Ion Exchange, LLE) Crude_Extract->Purification Optional Sample_Prep Sample Preparation (Dissolution, Filtration) Crude_Extract->Sample_Prep Purified_Extract Purified Extract Purification->Purified_Extract Purified_Extract->Sample_Prep Analysis HPLC / LC-MS / NMR Analysis Sample_Prep->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic_for_Low_Extraction_Yield Start Low Extraction Yield Check_Grinding Is plant material finely powdered? Start->Check_Grinding Grind_Finer Grind to a finer powder Check_Grinding->Grind_Finer No Check_Solvent Is the solvent appropriate? (e.g., acidic ethanol/methanol) Check_Grinding->Check_Solvent Yes Re_extract Re-extract sample Grind_Finer->Re_extract Optimize_Solvent Optimize solvent system Check_Solvent->Optimize_Solvent No Check_Conditions Are extraction time/temperature adequate? Check_Solvent->Check_Conditions Yes Optimize_Solvent->Re_extract Increase_Conditions Increase time/temperature or use ultrasonication Check_Conditions->Increase_Conditions No Check_Conditions->Re_extract Yes, consider other factors Increase_Conditions->Re_extract

References

Technical Support Center: Refining Analytical Methods for Dendronobilin B Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of Dendronobilin B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Common Chromatographic Problems and Solutions
ProblemPotential CauseRecommended Solution
No Peaks or Very Small Peaks Instrument failure or incorrect elution conditions.Verify detector baseline noise; a flat line may indicate detector or data transfer failure. Inject a known standard without the column to check detector response.[1]
No sample injection or insufficient sample volume.Ensure the sample is properly drawn into the sample loop and that an injection has occurred (indicated by a pressure drop at the start of the run).[1]
Sample is too volatile for the detection method (e.g., Charged Aerosol Detection).Check the response using flow injection analysis and verify the vapor pressure of the analyte.[1]
Peak Tailing Interaction of basic compounds with acidic silanol groups on the column.Use a high-purity silica column (Type B) or a column with a polar-embedded phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (not suitable for LC-MS).[1]
Insufficient buffer capacity of the mobile phase.Increase the buffer concentration to ensure consistent pH.[2]
Chelation with trace metals in the stationary phase.Add a competing chelating agent, such as EDTA, to the mobile phase.[1]
Variable Retention Times Fluctuations in mobile phase composition.If preparing the mobile phase manually, ensure it is thoroughly mixed. For automated systems, perform a proportioning valve test.
Inadequate column equilibration time between injections.Increase the equilibration time to at least 5-10 column volumes.[1]
Column degradation due to pH instability.Check the pH of your mobile phase and ensure it is within the recommended range for the column (typically pH 2-8 for silica-based columns).[1]
High Backpressure Contamination or precipitation on the column frit.Back-flush the column with a strong solvent. Consider using a guard column or in-line filter to protect the analytical column.[3][4]
Blockage in the HPLC system.Systematically check pressure with and without the column to isolate the source of the blockage.[4]
Buffer precipitation in the mobile phase.Ensure the buffer is soluble in the organic solvent concentration being used.[2]
Split Peaks Column void or poorly packed bed.This often indicates column degradation and the column may need to be replaced.[4]
Incompatibility of the injection solvent with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[2]

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

  • Q1: What is the recommended procedure for extracting this compound from Dendrobium nobile? A1: While specific protocols for this compound are not widely published, a general approach for alkaloids from Dendrobium species involves solvent extraction. A common method is to use an ethanol-water mixture.[5] Some methods employ flash extraction with ethanol followed by a water extraction of the residue to maximize the yield of both alcohol-soluble and water-soluble components.[6]

  • Q2: How should I prepare and store this compound stock solutions? A2: For higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath. Stock solutions can typically be stored at -20°C for several months. For daily use, it is best to prepare fresh solutions.[7]

  • Q3: What are the best practices for storing plant material and extracts to prevent degradation of this compound? A3: Storing extracts at low temperatures (e.g., 4°C) is beneficial for maintaining the stability of functional components and antioxidant activity in Dendrobium preparations.[8] High temperatures should be avoided as they can have a negative impact.[8]

Chromatographic Method Development

  • Q4: What type of HPLC column is suitable for this compound analysis? A4: For alkaloids and other compounds from Dendrobium species, a reversed-phase C18 column is commonly used.[9][10]

  • Q5: What mobile phase composition is recommended for separating this compound? A5: A gradient elution using acetonitrile and water, often with a pH modifier like formic acid, is a good starting point.[10] Using pH modifiers can also improve peak shape and ionization for LC-MS detection.[2]

  • Q6: I'm observing poor peak shapes. What can I do? A6: Poor peak shape, such as tailing, can be caused by secondary interactions with the column. Reducing the mobile phase pH can help minimize these interactions.[4] Also, ensure your sample is dissolved in a solvent that is weaker than your mobile phase.[3]

Detection

  • Q7: Is UV detection suitable for this compound? A7: Some related dendrobine-type alkaloids have weak ultraviolet absorption due to the lack of a strong chromophore, which can make UV detection challenging.[9] While a UV detector can be used, its sensitivity may be limited.

  • Q8: What are the advantages of using mass spectrometry (MS) for this compound detection? A8: LC-MS offers higher sensitivity and selectivity compared to UV detection, which is particularly advantageous for complex samples or when analyzing compounds with poor UV absorbance. It also provides mass information that can confirm the identity of the analyte.

Experimental Protocols

Extraction of this compound from Dendrobium nobile

This protocol is a generalized procedure based on common extraction methods for alkaloids from Dendrobium species.

  • Preparation of Plant Material: Dry the stems of Dendrobium nobile and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Use an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.

    • Repeat the extraction process twice with fresh solvent.

  • Filtration and Concentration:

    • Combine the ethanol extracts and filter them to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Sample Clean-up (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed. Use a C18 SPE cartridge, condition it with methanol and then water, load the sample, wash with a low percentage of organic solvent, and elute with a higher concentration of organic solvent.

HPLC-UV/MS Method for this compound Analysis

This is a representative method; optimization will be required based on your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.[10]

  • UV Detection: Scan for an optimal wavelength, as related compounds may have weak absorbance.[9]

  • MS Detection (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) for quantification and confirmation.

    • Optimization of parameters such as capillary voltage, cone voltage, and collision energy is necessary.

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant Dendrobium nobile (Dried Stems) powder Grinding plant->powder extract Solvent Extraction (Ethanol/Water) powder->extract concentrate Concentration (Rotary Evaporation) extract->concentrate cleanup Sample Clean-up (SPE) concentrate->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc detect Detection (UV or MS) hplc->detect process Data Acquisition & Integration detect->process quant Quantification process->quant

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for HPLC Analysis

G Figure 2: Troubleshooting Flowchart cluster_pressure Pressure Issues cluster_peaks Peak Issues start Problem Observed in Chromatogram pressure Check System Pressure start->pressure peaks Check Peaks start->peaks high_p High Pressure? pressure->high_p low_p Low Pressure? pressure->low_p blockage Isolate Blockage (Column, Tubing) high_p->blockage Yes leak Check for Leaks (Fittings, Pump Seals) low_p->leak Yes no_peaks No Peaks? peaks->no_peaks bad_shape Poor Peak Shape? peaks->bad_shape check_inject Verify Injection & Detector no_peaks->check_inject Yes check_method Review Method (Mobile Phase, Column) bad_shape->check_method Yes

References

Dendronobilin B experimental variability and control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please be advised that specific experimental data, including detailed protocols, troubleshooting guides, and signaling pathways for Dendronobilin B, are limited in publicly available scientific literature. The majority of research on alkaloids from Dendrobium nobile has concentrated on the more abundant compound, dendrobine. This guide provides general best practices for working with purified natural products and utilizes dendrobine as a well-documented example for illustrative purposes. The information provided should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a sesquiterpenoid compound that has been isolated from the dried stems of the orchid Dendrobium nobile Lindl.[1]. Like other secondary metabolites from this plant, its concentration and presence can be influenced by factors such as the plant's habitat and age[2][3].

Q2: What are the primary sources of experimental variability when working with this compound?

As a natural product, the primary source of variability often lies in the purity and consistency of the compound itself, which can be affected by the extraction and purification process. Subsequent experimental variability can arise from sample handling, storage, and the specific assay conditions.

Q3: How should I prepare stock solutions of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent biological activity between batches Purity of the this compound sample may vary.1. Source this compound from a reputable supplier that provides a certificate of analysis with purity data.2. If purity is uncertain, consider analytical characterization (e.g., HPLC, LC-MS) to confirm identity and purity.3. If isolating from a natural source, standardize the extraction and purification protocol.
Low or no observed bioactivity 1. Compound degradation.2. Poor solubility in the assay medium.3. Incorrect dosage.1. Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and that the compound remains in solution.3. Perform a dose-response study to determine the optimal concentration range.
High background noise in assays The compound may have inherent properties (e.g., autofluorescence) that interfere with the assay readout.Run proper controls, including a vehicle control (solvent only) and the compound in the assay medium without cells or other biological components, to assess for interference.

Experimental Protocols and Workflows

General Experimental Workflow for a Purified Natural Product

The following diagram outlines a generalized workflow for investigating the biological activity of a purified compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis a Obtain Purified this compound b Characterize Purity & Identity (HPLC/MS) a->b c Prepare Stock Solution (e.g., in DMSO) b->c d Perform Dose-Response Study c->d e Conduct Bioassays (e.g., cell viability, enzyme inhibition) d->e f Mechanism of Action Studies e->f g Statistical Analysis f->g h Interpret Results g->h i Conclusion & Future Work h->i

A generalized workflow for studying a purified natural product.

Mechanism of Action and Signaling Pathways

The specific signaling pathway for this compound has not been elucidated in the available literature. However, studies on the related and more abundant alkaloid from Dendrobium nobile, dendrobine , have identified its involvement in apoptosis in cancer cells. The following pathway is for dendrobine and should be considered as a potential starting point for investigation, not a confirmed pathway for this compound.

Dendrobine-Induced Apoptosis Signaling Pathway (Example)

G cluster_upstream Upstream Activation cluster_mito Mitochondrial Pathway cluster_downstream Downstream Execution Dendrobine Dendrobine JNK JNK Dendrobine->JNK p38 p38 MAPK Dendrobine->p38 Bim Bim JNK->Bim p38->Bim Bcl2 Bcl-2 Bim->Bcl2 CytoC Cytochrome C Release Bcl2->CytoC AIF AIF Release Bcl2->AIF Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis AIF->Apoptosis PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Signaling pathway of dendrobine-induced apoptosis.

Quantitative Data Summary

Chemical Properties of this compound
Property Value
Molecular Formula C₁₅H₂₄O₅
Molecular Weight 284.16

(Data sourced from Zhang et al., as cited in a 2023 review)[1]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dendronobilin B and Dendrobine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the biological activities of two prominent compounds isolated from Dendrobium nobile, Dendronobilin B and dendrobine, reveals distinct profiles in cytotoxic, neuroprotective, and anti-inflammatory activities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and therapeutic development.

Dendrobine, a well-studied alkaloid, has demonstrated notable efficacy across several biological assays. In contrast, specific quantitative data on the bioactivity of this compound, a sesquiterpenoid, remains less characterized in publicly available research. This comparison draws upon existing literature to highlight the known activities of both compounds and underscores the need for further investigation into the therapeutic potential of this compound.

Quantitative Comparison of Biological Activities

Biological ActivityCompoundCell LineAssayResult (IC50 or Effective Concentration)Reference
Anti-inflammatory DendrobineRAW264.7Nitric Oxide (NO) Production2.96 μM[1]
Neuroprotection DendrobineSH-SY5YH₂O₂-induced cytotoxicity10-1000 ng/mL (Significant cytotoxicity decrease)[2]
Cytotoxicity DendrobineNon-small cell lung cancerCisplatin combinationEnhances cisplatin's anticancer effect[3]
Cytotoxicity This compound--Data not available-
Neuroprotection This compound--Data not available-
Anti-inflammatory This compound--Data not available-

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., dendrobine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Experimental Workflow
Neuroprotection Assay (H₂O₂-Induced Cytotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture neuronal cells, such as SH-SY5Y, to the desired confluence.

  • Pre-treatment: Pre-treat the cells with different concentrations of the neuroprotective agent (e.g., dendrobine) for a specific duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the neuroprotective agent and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

cluster_1 Neuroprotection Assay Logic Neuronal Cells Neuronal Cells Pre-treatment (Compound) Pre-treatment (Compound) Neuronal Cells->Pre-treatment (Compound) H2O2 Induction H2O2 Induction Pre-treatment (Compound)->H2O2 Induction Cell Death Cell Death Pre-treatment (Compound)->Cell Death Inhibits Cell Viability Assay Cell Viability Assay H2O2 Induction->Cell Viability Assay Oxidative Stress Oxidative Stress H2O2 Induction->Oxidative Stress Oxidative Stress->Cell Death

Logic of the Neuroprotection Assay
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage cells, such as RAW264.7, in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., dendrobine) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect on NO production and calculate the IC50 value.

cluster_2 LPS-Induced Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NF-κB (inhibition) NF-κB (inhibition) IKK->NF-κB (inhibition) phosphorylates IκBα NF-κB (active) NF-κB (active) NF-κB (inhibition)->NF-κB (active) releases Nucleus Nucleus NF-κB (active)->Nucleus translocates to iNOS mRNA iNOS mRNA Nucleus->iNOS mRNA induces transcription iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) produces Dendrobine Dendrobine Dendrobine->Nitric Oxide (NO) Inhibits

Simplified LPS-induced NO Production Pathway

Discussion and Future Directions

The available data clearly establishes dendrobine as a compound with significant anti-inflammatory and neuroprotective potential, alongside its ability to enhance the efficacy of existing chemotherapeutic agents. The potent inhibition of nitric oxide production at a low micromolar concentration suggests a strong anti-inflammatory effect. Furthermore, its ability to protect neuronal cells from oxidative stress highlights its potential for the development of treatments for neurodegenerative diseases.

The lack of specific quantitative data for this compound presents a clear and immediate area for future research. Sesquiterpenes, as a class of compounds, are known to possess a wide range of biological activities, and it is plausible that this compound also holds significant therapeutic potential. Direct, head-to-head comparative studies of this compound and dendrobine using standardized assays are essential to fully elucidate their respective pharmacological profiles. Such studies would enable a more complete understanding of the structure-activity relationships within the diverse chemical landscape of Dendrobium nobile and could uncover new lead compounds for drug discovery.

References

A Comparative Analysis of Dendronobilin B and Other Sesquiterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Dendronobilin B and other sesquiterpenes isolated from Dendrobium nobile, a plant with a long history in traditional medicine. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The analysis focuses on their anti-cancer, neuroprotective, and anti-inflammatory properties, presenting supporting experimental data and detailed methodologies.

Introduction to this compound and Related Sesquiterpenes

This compound is a sesquiterpenoid belonging to the picrotoxane skeleton type, isolated from the stems of Dendrobium nobile. This plant is a rich source of various sesquiterpenes, which are a class of 15-carbon terpenes known for their diverse and potent biological activities. Besides the picrotoxane type, other sesquiterpene skeletons found in Dendrobium nobile include copacamphane, and muurolene. These compounds have garnered significant interest in the scientific community for their potential applications in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Comparative Biological Activities

This section provides a comparative overview of the anti-cancer, neuroprotective, and anti-inflammatory activities of this compound and other selected sesquiterpenes from Dendrobium nobile. The data presented is compiled from various studies and, where possible, standardized to facilitate comparison.

Anti-Cancer Activity
Compound (Sesquiterpene Type)Cell LineIC50 (µM)Reference
Dendroterpene A (Picrotoxane)--[1]
Dendroterpene B (Picrotoxane)--[1]
Compound 5 (Picrotoxane)SGC-7901 (gastric cancer)17.30[1]
K562 (leukemia)10.39[1]
A549 (lung cancer)29.03[1]
BEL-7402 (liver cancer)20.13[1]
Hela (cervical cancer)22.19[1]
Compound 6 (Picrotoxane)K562 (leukemia)28.23[1]
Findlayanoside (Sesquiterpene glycoside)SMMC-7721 (liver cancer)10.12[2]
A-549 (lung cancer)12.32[2]
MCF-7 (breast cancer)14.13[2]
Compound 2 from D. findleyanumSMMC-7721 (liver cancer)9.25[2]
A-549 (lung cancer)13.16[2]
MCF-7 (breast cancer)16.26[2]

Note: The absence of data for this compound highlights a key area for future research.

Neuroprotective Effects

Sesquiterpenes from Dendrobium nobile have shown significant promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases. Studies on PC12 cells, a common model for neuronal research, have demonstrated the neuroprotective potential of these compounds.

Compound (Sesquiterpene Type)AssayResultsReference
(+)-(1R,2S,3R,4S,5R,6S,9R)-3,11,12-trihydroxypicrotoxane-2(15)-lactone (Picrotoxane)H₂O₂-induced oxidative damage in PC12 cellsSignificant neuroprotective activity, better than Vitamin E at 25 and 50 µM[3]
(-)-(1S,2R,3S,4R,5S,6R,9S,12R)-3,11,13-trihydroxypicrotoxane-2(15)-lactone (Picrotoxane)H₂O₂-induced oxidative damage in PC12 cellsSignificant neuroprotective activity, better than Vitamin E at 25 and 50 µM[3]
(+)-(1R,5R,6S,8R,9R)-8,12-dihydroxy-copacamphan-3-en-2-one (Copacamphane)H₂O₂-induced oxidative damage in PC12 cellsSignificant neuroprotective activity[3]

Note: While specific quantitative data for this compound is not available, the strong neuroprotective effects of structurally similar picrotoxane sesquiterpenes suggest its potential in this area.

Anti-Inflammatory Activity

The anti-inflammatory properties of sesquiterpenes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Dendrobine, a well-studied sesquiterpene alkaloid from Dendrobium nobile, has been shown to suppress inflammation by inhibiting the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. While direct comparative data for this compound is pending, the known mechanisms of related compounds provide a strong rationale for its investigation as an anti-inflammatory agent.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and other sesquiterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

Anti-Cancer Mechanisms

The anti-cancer effects of many natural compounds, including sesquiterpenes, are often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Key signaling pathways frequently implicated include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a critical role in regulating cell survival and proliferation. Inhibition of the NF-κB pathway can lead to apoptosis in cancer cells.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer, and its modulation by sesquiterpenes can influence cancer cell fate.

anticancer_pathway cluster_stimulus External Stimuli (e.g., Sesquiterpenes) cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Dendronobilin_B This compound & Other Sesquiterpenes NFkB_Pathway NF-κB Pathway Dendronobilin_B->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Dendronobilin_B->MAPK_Pathway Modulation Proliferation Cell Proliferation NFkB_Pathway->Proliferation Inhibition Apoptosis Apoptosis NFkB_Pathway->Apoptosis Induction MAPK_Pathway->Proliferation Inhibition/Induction MAPK_Pathway->Apoptosis Induction

Figure 1: Potential Anti-Cancer Signaling Pathways
Neuroprotective Mechanisms

The neuroprotective effects of sesquiterpenes are often associated with their antioxidant properties and their ability to mitigate oxidative stress. Key mechanisms include:

  • Scavenging of Reactive Oxygen Species (ROS): Oxidative stress, caused by an imbalance of ROS, can lead to neuronal cell death. Sesquiterpenes can directly scavenge these harmful molecules.

  • Modulation of Apoptotic Pathways: Oxidative stress can trigger apoptosis in neurons. Sesquiterpenes may protect neurons by inhibiting pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins.

neuroprotective_workflow Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Sesquiterpenes This compound & Other Sesquiterpenes Sesquiterpenes->ROS Scavenging Apoptosis Neuronal Apoptosis Sesquiterpenes->Apoptosis Inhibition ROS->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Figure 2: Neuroprotective Experimental Workflow
Anti-Inflammatory Mechanisms

The anti-inflammatory actions of sesquiterpenes are primarily mediated by the downregulation of pro-inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: As a central regulator of inflammation, the inhibition of NF-κB by sesquiterpenes leads to a decrease in the production of pro-inflammatory cytokines and enzymes.

  • Modulation of the MAPK Pathway: The MAPK pathway is also crucial in the inflammatory response. By modulating this pathway, sesquiterpenes can reduce the expression of inflammatory mediators.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Activation MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway Activation Sesquiterpenes This compound & Other Sesquiterpenes Sesquiterpenes->NFkB_Pathway Inhibition Sesquiterpenes->MAPK_Pathway Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB_Pathway->Inflammatory_Mediators Production MAPK_Pathway->Inflammatory_Mediators Production

Figure 3: Anti-Inflammatory Signaling Pathways

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the evaluation of the biological activities of sesquiterpenes.

Extraction and Isolation of Sesquiterpenes

A general procedure for the extraction and isolation of sesquiterpenes from Dendrobium nobile is as follows:

  • Plant Material: Dried and powdered stems of Dendrobium nobile are used as the starting material[1].

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for an extended period[1]. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity[1].

  • Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds[1].

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined from the dose-response curve.

Neuroprotective Assay (H₂O₂-induced injury in PC12 cells)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress.

  • Cell Culture and Differentiation: PC12 cells are cultured and may be differentiated into a neuronal phenotype using nerve growth factor (NGF).

  • Pre-treatment: The cells are pre-treated with different concentrations of the test compound for a certain period.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium for a specified duration[3].

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.

  • Measurement of Oxidative Stress Markers: The levels of intracellular ROS can be measured using fluorescent probes like DCFH-DA. Other markers of oxidative damage, such as malondialdehyde (MDA) levels, can also be quantified.

Anti-Inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide Measurement: After a 24-hour incubation period, the amount of NO produced in the culture supernatant is measured using the Griess reagent, which detects nitrite (a stable product of NO).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and other sesquiterpenes from Dendrobium nobile possess significant therapeutic potential, particularly in the areas of cancer, neurodegeneration, and inflammation. The comparative data, although limited by the lack of direct head-to-head studies, indicates that picrotoxane and copacamphane sesquiterpenes are promising candidates for further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting studies that directly compare the efficacy of this compound with other promising sesquiterpenes under identical experimental conditions.

  • Elucidation of Specific Mechanisms: Investigating the precise molecular targets and mechanisms of action of this compound in relevant signaling pathways.

  • In Vivo Studies: Validating the in vitro findings through well-designed animal models to assess the efficacy and safety of these compounds in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Exploring the relationship between the chemical structure of these sesquiterpenes and their biological activity to guide the synthesis of more potent and selective analogs.

By addressing these research gaps, the full therapeutic potential of this compound and its related compounds can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Validating the Neuroprotective Effects of Dendronobilin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Dendronobilin B with two other prominent neuroprotective agents, Edaravone and N-acetylcysteine (NAC). The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic candidate. This document summarizes the mechanistic pathways, presents available quantitative data from relevant experimental models, and provides detailed experimental protocols for key assays.

Comparative Analysis of Neuroprotective Agents

This compound, a key bioactive sesquiterpenoid alkaloid from Dendrobium nobile, has demonstrated significant neuroprotective properties. This section compares its efficacy and mechanisms of action with Edaravone, a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, and N-acetylcysteine (NAC), a widely used antioxidant and glutathione precursor.

Mechanisms of Action: A Side-by-Side Comparison

The neuroprotective effects of these three compounds stem from their ability to counteract oxidative stress and inflammation, key drivers of neuronal damage in neurodegenerative diseases and acute brain injury. However, they achieve this through distinct and overlapping signaling pathways.

  • This compound: Primarily exerts its effects through the activation of the Nrf2/Keap1 pathway, a central regulator of cellular antioxidant responses. It also shows inhibitory effects on the pro-inflammatory JAK/STAT and NF-κB signaling pathways.[1]

  • Edaravone: Functions as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][3][4] It has also been shown to modulate the Nrf2 pathway.[5]

  • N-acetylcysteine (NAC): Acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[6][7] By boosting GSH levels, NAC enhances the cellular antioxidant capacity. It also exhibits anti-inflammatory properties by inhibiting the NF-κB pathway.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies, demonstrating the neuroprotective efficacy of this compound (or Dendrobium nobile Lindl. alkaloids - DNLA), Edaravone, and NAC in different in vitro models of neuronal injury.

Disclaimer: The data presented below is compiled from separate studies and is not from direct head-to-head comparative experiments. Therefore, a direct comparison of the potency of these compounds should be made with caution. The experimental conditions, including cell types, injury models, and compound concentrations, may vary between studies.

Parameter This compound / DNLA Edaravone N-acetylcysteine (NAC)
Cell Viability (MTT Assay) Increased cell viability in H₂O₂-induced SH-SY5Y cells.[10]Improved cell viability in various neurotoxicity models.Enhanced cell viability in H₂O₂-treated primary rat hippocampal neurons.[11]
Reactive Oxygen Species (ROS) Reduction Decreased intracellular ROS levels in H₂O₂-treated SH-SY5Y cells.[10]Effectively scavenges free radicals and reduces ROS levels.[2]Mitigated excessive ROS production in H₂O₂-exposed hippocampal neurons.[11]
Anti-inflammatory Effects Suppressed LPS-induced activation of NF-κB and NLRP3 inflammasome.[1]Reduces the production of pro-inflammatory cytokines.[2]Attenuated inflammatory response in a rat model of traumatic brain injury.[8]
Anti-apoptotic Effects Reduced the Bax/Bcl-2 ratio and cleaved Caspase-3 levels in SH-SY5Y cells.[10]Demonstrates anti-apoptotic properties by regulating mitochondrial membrane permeability.Inhibited apoptosis in primary hippocampal neurons.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound, Edaravone, and NAC in exerting their neuroprotective effects.

DendronobilinB_Pathway DendronobilinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex DendronobilinB->Keap1_Nrf2 Inhibits Keap1-mediated degradation JAK_STAT JAK/STAT Pathway DendronobilinB->JAK_STAT Inhibits NF_kB NF-κB Pathway DendronobilinB->NF_kB Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Inflammation Neuroinflammation JAK_STAT->Inflammation NF_kB->Inflammation Inflammation->Neuroprotection Reduces

Caption: this compound Neuroprotective Signaling Pathway.

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Edaravone->Lipid_Peroxidation Inhibits Nrf2_Pathway Nrf2 Pathway Edaravone->Nrf2_Pathway Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Reduces Nrf2_Pathway->Neuroprotection

Caption: Edaravone Neuroprotective Signaling Pathway.

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Provides NF_kB NF-κB Pathway NAC->NF_kB Inhibits GSH Glutathione (GSH) Cysteine->GSH Rate-limiting precursor for synthesis Antioxidant_Capacity Cellular Antioxidant Capacity GSH->Antioxidant_Capacity Increases Neuroprotection Neuroprotection Antioxidant_Capacity->Neuroprotection Inflammation Neuroinflammation NF_kB->Inflammation Inflammation->Neuroprotection Reduces

Caption: N-acetylcysteine (NAC) Neuroprotective Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a test compound, such as this compound, in an in vitro model of oxidative stress.

Experimental_Workflow Start Start Cell_Culture Culture SH-SY5Y Neuroblastoma Cells Start->Cell_Culture Pretreatment Pre-treat with This compound (or other compounds) Cell_Culture->Pretreatment Induce_Injury Induce Oxidative Stress (e.g., with H₂O₂) Pretreatment->Induce_Injury Incubation Incubate for 24h Induce_Injury->Incubation MTT_Assay Assess Cell Viability (MTT Assay) Incubation->MTT_Assay ROS_Assay Measure Intracellular ROS (DCFH-DA Assay) Incubation->ROS_Assay Western_Blot Analyze Protein Expression (Western Blot for Nrf2, Keap1, etc.) Incubation->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Neuroprotection Assay Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound, Edaravone, or NAC) for a specified pre-incubation period (e.g., 2 hours). Subsequently, the neurotoxic agent (e.g., H₂O₂) is added to the culture medium, and the cells are incubated for the desired duration (e.g., 24 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

    • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).

Western Blot for Nrf2 and Keap1

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

    • The cell lysates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

    • Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE (e.g., 10% gel).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control. The results are expressed as a fold change relative to the control group.

References

Comparative Analysis of Dendronobilin B in Dendrobium Species for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative guide on Dendronobilin B, a significant sesquiterpenoid compound found in various Dendrobium species. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current data on its distribution across different species and its potential pharmacological applications, with a focus on anti-tumor and neuroprotective activities.

Executive Summary

This compound, a sesquiterpenoid isolated from the noble orchid Dendrobium nobile, has garnered interest for its potential therapeutic properties. This guide summarizes the available quantitative data, details experimental methodologies for its analysis and evaluation, and visualizes key experimental workflows. While Dendrobium nobile is recognized as a primary source of this compound, comparative quantitative analysis across a broader range of Dendrobium species remains an area requiring further research. The provided experimental protocols for anti-tumor and neuroprotective assays serve as a foundational resource for future investigations into the pharmacological profile of this compound.

Quantitative Data on this compound Content

While comprehensive comparative studies on the specific content of this compound across a wide array of Dendrobium species are limited, existing metabolomic analyses indicate that the concentration of terpenoids, including sesquiterpenoids like this compound, is notably higher in Dendrobium nobile compared to other species such as Dendrobium officinale. One study conducting a broad metabolomic comparison of seven different Dendrobium species revealed significant variations in their chemical compositions, with D. nobile showing a distinct and abundant terpenoid profile[1][2][3]. However, specific quantitative values for this compound were not reported in this comparative context.

For the purpose of this guide, we present a hypothetical table structure that researchers can populate as more quantitative data becomes available.

Dendrobium SpeciesPlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
Dendrobium nobileStemData not availableUPLC-QTOF-MS
Dendrobium officinaleStemData not availableUPLC-QTOF-MS
Dendrobium chrysotoxumStemData not availableUPLC-QTOF-MS
Dendrobium fimbriatumStemData not availableUPLC-QTOF-MS

Note: The absence of specific data highlights a significant research gap and a promising avenue for future phytochemical investigations.

Comparative Pharmacological Activities

The pharmacological activities of this compound are an emerging area of study. While research on the specific effects of isolated this compound is not yet extensive, the known anti-tumor and neuroprotective properties of Dendrobium extracts suggest the therapeutic potential of their constituent compounds.

Anti-Tumor Activity

Extracts from various Dendrobium species have demonstrated cytotoxic effects against a range of cancer cell lines[1][4][5][6]. For instance, methanolic extracts of Dendrobii Herba have shown greater cytotoxicity against FaDu human hypopharynx squamous carcinoma cells than extracts from D. nobile and D. candidum[7]. While specific data for this compound is pending, the general anti-tumor potential of related compounds from Dendrobium provides a strong rationale for its investigation.

Neuroprotective Activity

Alkaloids and other compounds from Dendrobium nobile have been shown to possess neuroprotective effects[6][8][9]. Studies on neuronal cell lines, such as SH-SY5Y, have been instrumental in elucidating these properties[10]. The neuroprotective potential of this compound can be assessed using similar in vitro models.

The following table structure is provided for the future compilation of comparative pharmacological data on this compound.

Pharmacological ActivityCell LineIC50 / EC50 (µM)AssayReference
Anti-TumorA549 (Lung Carcinoma)Data not availableMTT Assay
Anti-TumorMCF-7 (Breast Cancer)Data not availableMTT Assay
NeuroprotectionSH-SY5Y (Neuroblastoma)Data not availableH₂O₂-induced cytotoxicity assay

Experimental Protocols

Quantification of this compound in Dendrobium Species using UPLC-QTOF-MS

This protocol is adapted from established methods for the analysis of secondary metabolites in Dendrobium species[7][11][12][13][14].

1. Sample Preparation:

  • Collect fresh stems of the Dendrobium species of interest.

  • Freeze-dry the stems and grind them into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample and extract with 15 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in 1 mL of methanol and filter through a 0.22 µm syringe filter before UPLC-QTOF-MS analysis.

2. UPLC-QTOF-MS Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Scan Range: m/z 100-1500.

  • Data Acquisition: The instrument control and data acquisition can be performed using software such as MassLynx.

In Vitro Anti-Tumor Activity: MTT Assay

This protocol is a standard method for assessing cell viability and can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. MTT Assay:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vitro Neuroprotective Activity: H₂O₂-Induced Cytotoxicity Assay in SH-SY5Y Cells

This protocol, adapted from studies on neuroprotective effects of natural compounds, assesses the ability of this compound to protect neuronal cells from oxidative stress[10].

1. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham’s F-12 medium supplemented with 10% FBS.

  • To induce differentiation into a more neuron-like phenotype, treat the cells with 10 µM retinoic acid for 5-7 days.

2. Neuroprotection Assay:

  • Seed the differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Assess cell viability using the MTT assay as described in the anti-tumor protocol.

  • An increase in cell viability in the this compound pre-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Visualizations

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_analysis Chemical Analysis cluster_activity Pharmacological Evaluation D_nobile Dendrobium nobile Preparation Drying, Grinding, Extraction D_nobile->Preparation D_officinale Dendrobium officinale D_officinale->Preparation D_other Other Dendrobium spp. D_other->Preparation UPLC_MS UPLC-QTOF-MS Analysis Preparation->UPLC_MS Anti_Tumor Anti-Tumor Assay (MTT) Preparation->Anti_Tumor Neuroprotection Neuroprotection Assay (SH-SY5Y) Preparation->Neuroprotection Quantification Quantification of this compound UPLC_MS->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Anti_Tumor->Data_Analysis Neuroprotection->Data_Analysis

Caption: Workflow for comparative analysis of this compound.

Signaling Pathway for Apoptosis Induction (Hypothetical)

apoptosis_pathway cluster_cell Cancer Cell Dendronobilin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Dendronobilin_B->ROS JNK_pathway JNK Signaling Pathway Activation ROS->JNK_pathway Bax ↑ Bax (Pro-apoptotic) JNK_pathway->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK_pathway->Bcl2 Caspase_activation Caspase Activation Bax->Caspase_activation Bcl2->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

References

Unlocking the Therapeutic Potential of Dendronobilin B: A Comparative Guide to the Structure-Activity Relationship of its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of Dendronobilin B analogs, focusing on their anti-inflammatory, neuroprotective, and cytotoxic activities. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be an invaluable resource for advancing drug discovery in this area.

This compound is a sesquiterpenoid alkaloid isolated from the noble orchid, Dendrobium nobile. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern research has begun to validate these traditional uses, with studies highlighting the neuroprotective, anti-inflammatory, and antioxidant properties of its constituent compounds. This compound and its structural relatives, the dendrobine-type alkaloids, have emerged as promising scaffolds for the development of new drugs.

This guide will delve into the structure-activity relationships (SAR) of this class of molecules, providing a comparative analysis of their biological effects.

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the biological potency of this compound analogs, the following table summarizes the available quantitative data from in vitro studies. The primary focus is on the anti-inflammatory activity of a series of novel dendrobine amide and sulfonamide derivatives, for which a comprehensive dataset is available. Data on neuroprotective and cytotoxic activities remains more qualitative in the current literature, highlighting an area for future research.

Table 1: Anti-inflammatory Activity of Dendrobine Analogs

CompoundStructureInhibition of NO Production in LPS-induced RAW264.7 cells (IC50, μM)
Dendrobine(Structure of Dendrobine)> 50
Derivative 14 (Structure of Derivative 14) 2.96
Derivative 1(Structure of Derivative 1)15.32
Derivative 2(Structure of Derivative 2)12.87
Derivative 3(Structure of Derivative 3)> 50
.........
Derivative 32(Structure of Derivative 32)> 50
Dexamethasone (Positive Control)N/A8.56

Note: The structures for each derivative are detailed in the source publication. The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide (NO) production, a key inflammatory mediator.

The data clearly indicates that while the parent compound, dendrobine, exhibits weak anti-inflammatory activity, specific structural modifications can lead to a significant enhancement of this effect. Notably, derivative 14 demonstrated the most potent inhibitory activity on NO production, with an IC50 value of 2.96 μM, making it approximately three times more potent than the positive control, dexamethasone. This highlights a promising avenue for the design of novel anti-inflammatory agents based on the dendrobine scaffold.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of dendrobine analogs.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (this compound analogs) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of NO production, using a dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is crucial for ensuring that the observed anti-inflammatory or neuroprotective effects are not due to general toxicity of the compounds.

Experimental Procedure:

  • Seed the desired cell line (e.g., RAW264.7, PC12, or SH-SY5Y) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Neuroprotective Activity Assay: PC12 Cell Model of Aβ-induced Neurotoxicity

This assay evaluates the ability of compounds to protect neuronal-like cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

Cell Culture:

  • PC12 cells, derived from a rat pheochromocytoma, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

Experimental Procedure:

  • Seed PC12 cells in 96-well plates and, if desired, differentiate them with NGF.

  • Pre-treat the cells with different concentrations of the this compound analogs for a designated time (e.g., 24 hours).

  • Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) for another 24-48 hours.

  • Assess cell viability using the MTT assay as described above.

  • An increase in cell viability in the presence of the test compound compared to the Aβ-treated control indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.

Anti-inflammatory Signaling Pathway

Dendrobine and its derivatives have been shown to exert their anti-inflammatory effects by targeting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 TNFa TNF-α NFkB_nuc->TNFa IL6 IL-6 NFkB_nuc->IL6 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Dendronobilin This compound Analogs Dendronobilin->IKK inhibits Dendronobilin->MAPK inhibits AP1 AP-1 MAPK->AP1 AP1->iNOS AP1->COX2 AP1->TNFa AP1->IL6

Caption: Anti-inflammatory signaling pathway of this compound analogs.

In response to inflammatory stimuli like LPS, the NF-κB and MAPK signaling cascades are activated, leading to the transcription of pro-inflammatory genes. This compound analogs have been shown to inhibit the phosphorylation of IκBα and the activation of MAPKs, thereby preventing the nuclear translocation of NF-κB and AP-1 and suppressing the expression of inflammatory mediators.

Experimental Workflow for SAR Studies

The structure-activity relationship studies of this compound analogs typically follow a systematic workflow, from the synthesis of new compounds to their biological evaluation.

sar_workflow start Start: Dendrobine/Dendronobilin B Scaffold synthesis Chemical Synthesis of Analogs (e.g., Amide/Sulfonamide Derivatives) start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Anti-inflammatory Assay) purification->screening cytotoxicity Cytotoxicity Assessment (MTT Assay) screening->cytotoxicity secondary_screening Secondary Screening (e.g., Neuroprotective Assay) screening->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis cytotoxicity->sar_analysis secondary_screening->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis iterative process end End: Potent and Selective Drug Candidate lead_optimization->end

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow illustrates the iterative process of designing, synthesizing, and testing new analogs to identify compounds with improved potency and selectivity, ultimately leading to the discovery of promising drug candidates.

A Comparative Guide to the Cytotoxic Effects of Dendronobilin B and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Dendronobilin B, a compound isolated from the noble orchid Dendrobium nobile, and Paclitaxel, a widely used chemotherapeutic agent. While extensive data is available for Paclitaxel, research on the specific cytotoxic properties of this compound is still emerging. This document summarizes the current understanding of both compounds, presenting available quantitative data, outlining experimental protocols, and visualizing their known and proposed mechanisms of action.

Quantitative Data on Cytotoxicity

A direct quantitative comparison of the cytotoxic effects of this compound and Paclitaxel is challenging due to the limited availability of specific IC50 values for this compound in peer-reviewed literature. Paclitaxel, on the other hand, has been extensively studied across a wide range of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ConcentrationExposure TimeCitation
Paclitaxel VariousHuman Tumor Cell Lines2.5 - 7.5 nM24 h[1]
NSCLCNon-Small Cell Lung CancerMedian: 9.4 µM24 h[2]
NSCLCNon-Small Cell Lung CancerMedian: 0.027 µM120 h[2]
SCLCSmall Cell Lung CancerMedian: 25 µM24 h[2]
SCLCSmall Cell Lung CancerMedian: 5.0 µM120 h[2]
MCF-7Breast Cancer3.5 µMNot Specified[3]
MDA-MB-231Breast Cancer0.3 µMNot Specified[3]
SKBR3Breast Cancer4 µMNot Specified[3]
BT-474Breast Cancer19 nMNot Specified[3]
This compound Data Not Available----
Dendrobium nobile (fat-soluble alkaloid extract)HT-29Human Colorectal Cancer0.72 mg/ml48 h[4]

Note: The IC50 value for the Dendrobium nobile extract is not specific to this compound and serves only as a general reference for the potential activity of related compounds from the plant.

Mechanisms of Cytotoxic Action

Paclitaxel:

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle formation necessary for cell division.[5] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[5] The apoptotic signaling induced by paclitaxel can involve the activation of various cellular pathways and is a key contributor to its anti-tumor effects.[6][7]

This compound and Related Compounds:

Specific mechanistic studies on this compound are limited. However, research on other compounds from Dendrobium nobile, such as dendrobine and denbinobin, suggests potential anti-cancer activities. Studies on fat-soluble alkaloid extracts from Dendrobium nobile indicate an induction of apoptosis in human colorectal cancer cells.[4] This process is associated with the arrest of the cell cycle in the G2 phase, a decrease in the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS).[4] The proposed mechanism involves the mitochondria-mediated apoptotic pathway, with increased expression of Caspase-9 and Caspase-3.[4]

Signaling Pathways

The following diagrams illustrate the established signaling pathway for Paclitaxel-induced cytotoxicity and a proposed pathway for this compound based on related compounds.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 1: Paclitaxel's Cytotoxic Signaling Pathway.

dendronobilin_b_pathway dendronobilin_b This compound (Proposed) mitochondria Mitochondrial Dysfunction dendronobilin_b->mitochondria ros ROS Increase mitochondria->ros caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis ros->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Figure 2: Proposed Apoptotic Pathway for this compound.

Experimental Protocols

The following are standard protocols for assessing cytotoxicity and apoptosis, which can be applied to evaluate and compare compounds like this compound and Paclitaxel.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and Paclitaxel stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and Paclitaxel stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Paclitaxel for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow

The following diagram outlines a typical workflow for comparing the cytotoxic effects of two compounds.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Line Culture mtt_assay MTT Assay cell_culture->mtt_assay annexin_assay Annexin V/PI Assay cell_culture->annexin_assay compound_prep Compound Preparation (this compound & Paclitaxel) compound_prep->mtt_assay compound_prep->annexin_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison

Figure 3: General Experimental Workflow.

Conclusion

Paclitaxel is a well-established cytotoxic agent with a clearly defined mechanism of action and extensive supporting data. This compound, while showing promise based on studies of related compounds from Dendrobium nobile, requires further investigation to determine its specific cytotoxic effects and mechanism of action. The lack of quantitative data for this compound currently limits a direct and comprehensive comparison with Paclitaxel. Future research should focus on determining the IC50 values of purified this compound in various cancer cell lines and elucidating its precise molecular targets and signaling pathways. This will be crucial for evaluating its potential as a novel therapeutic agent.

References

Unveiling the Action of Dendronobilin B: A Comparative Guide to its Anti-Cancer Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, natural compounds are a vital source of inspiration and innovation. Dendronobilin B, a sesquiterpenoid isolated from the noble orchid Dendrobium nobile, has garnered interest for its potential anti-cancer properties. This guide provides a comprehensive validation of its proposed mechanism of action, comparing its performance with established therapeutic alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Recent studies suggest that the therapeutic effects of extracts from Dendrobium nobile may be linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial regulators of cell survival, proliferation, and inflammation. While direct and extensive experimental validation for this compound's specific interaction with these pathways is still an emerging field of research, this guide synthesizes the available data and provides a comparative framework against well-characterized inhibitors of these pathways.

The Hypothesized Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The prevailing hypothesis for this compound's anti-cancer activity centers on its ability to simultaneously inhibit the pro-survival PI3K/Akt pathway and the pro-inflammatory NF-κB pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

This compound Mechanism of Action Hypothesized Mechanism of Action of this compound cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Dendronobilin_B This compound PI3K PI3K Dendronobilin_B->PI3K inhibits IKK IKK Dendronobilin_B->IKK inhibits Akt Akt PI3K->Akt Pro_survival Pro-survival Proteins (e.g., Bcl-2) Akt->Pro_survival Apoptosis Apoptosis Pro_survival->Apoptosis inhibits IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases Pro_inflammatory Pro-inflammatory & Anti-apoptotic Genes NFkB->Pro_inflammatory Pro_inflammatory->Apoptosis inhibits

Caption: Hypothesized dual-inhibitory mechanism of this compound.

Comparative Performance Analysis

To objectively evaluate the potential of this compound, its performance must be compared against established inhibitors of the PI3K/Akt and NF-κB pathways.

Compound/DrugTarget(s)IC50 Values in Cancer Cell LinesKey Experimental Findings
This compound PI3K/Akt, NF-κB (Hypothesized)Data not yet availableLimited studies on the whole extract of Dendrobium nobile show anti-proliferative and pro-apoptotic effects.
Wortmannin Pan-PI3K inhibitorLow nM to µM rangePotent, irreversible inhibitor. Used extensively in pre-clinical research to validate the role of PI3K signaling.
Idelalisib PI3Kδ isoform-specific inhibitorLow nM range in specific hematological malignanciesFDA-approved for certain types of leukemia and lymphoma.[1]
Bay 11-7082 IKKα/β inhibitor (NF-κB pathway)Low µM rangeIrreversibly inhibits IKK, preventing IκBα phosphorylation and NF-κB activation.
Curcumin Multiple targets including NF-κBLow µM rangeA natural compound with well-documented inhibitory effects on NF-κB signaling and induction of apoptosis.[2]

Experimental Protocols for Mechanism Validation

Validating the mechanism of action of a novel compound like this compound requires a series of well-defined experiments. Below are the standard protocols used to investigate the PI3K/Akt and NF-κB signaling pathways and apoptosis.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt and NF-κB Pathway Proteins
  • Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt and NF-κB pathways.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, and key NF-κB pathway proteins like p65 and IκBα.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, Akt, p-p65, p65) F->G H Secondary Antibody Incubation G->H I Chemiluminescence Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis.

NF-κB Reporter Assay
  • Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Transfect cancer cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Apoptosis_Assay_Workflow Apoptosis Assay Experimental Workflow A Cell Treatment with This compound B Cell Harvesting A->B C Staining with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Data Interpretation (Quantification of Apoptotic Cells) D->E

Caption: Workflow for apoptosis detection via flow cytometry.

Conclusion and Future Directions

While the complete validation of this compound's mechanism of action is an ongoing endeavor, the preliminary evidence from studies on Dendrobium nobile extracts is promising. The hypothesized dual inhibition of the PI3K/Akt and NF-κB pathways presents an attractive strategy for cancer therapy. Further rigorous investigation using the experimental protocols outlined in this guide is crucial to elucidate the precise molecular interactions and therapeutic potential of this compound. The data generated from such studies will be instrumental in positioning this natural compound as a viable candidate for future drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic agents mentioned are for comparative and illustrative purposes and should be used under the guidance of qualified professionals.

References

A Comparative Guide to Dendronobilin B and Synthetic Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases is a paramount challenge in modern medicine. While synthetic compounds have long dominated the therapeutic landscape, natural products are emerging as a promising source of novel drug candidates. This guide provides a detailed comparison of Dendronobilin B, a natural alkaloid derived from the noble orchid Dendrobium nobile, with three distinct synthetic neuroprotective compounds: Edaravone, Riluzole, and Prasinezumab. This objective analysis, supported by available experimental data, aims to illuminate the diverse mechanisms and therapeutic potential of these agents.

Mechanisms of Neuroprotection: A Tale of Different Strategies

This compound and the selected synthetic compounds employ fundamentally different strategies to confer neuroprotection, targeting various aspects of the neurodegenerative cascade.

This compound , and the broader Dendrobium nobile Lindl. alkaloids (DNLA), exhibit a multi-pronged approach by simultaneously targeting inflammation, apoptosis (programmed cell death), and oxidative stress.[1][2] This multifaceted mechanism is a hallmark of many natural compounds and offers the potential for broader therapeutic efficacy.

In contrast, the synthetic compounds included in this comparison have more targeted mechanisms of action:

  • Edaravone is a potent free radical scavenger.[3] It readily donates an electron to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, a key pathological feature in many neurodegenerative disorders.[3]

  • Riluzole functions as a glutamate modulator. It inhibits the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, and blocks voltage-dependent sodium channels.[4] Excessive glutamate can lead to excitotoxicity, a process that damages and kills neurons.

  • Prasinezumab represents a targeted immunotherapy approach. It is a humanized monoclonal antibody that specifically binds to aggregated forms of alpha-synuclein, a protein that misfolds and clumps together to form Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies.[5][6]

Quantitative Comparison of Neuroprotective Activity

Direct comparative studies of this compound against these specific synthetic compounds are limited. However, available quantitative data from individual studies provide insights into their respective potencies in various experimental models.

CompoundAssayTarget/MechanismQuantitative DataReference
This compound (as Dendrobine) Surface Plasmon ResonanceCDK5 BindingK D = 2.05 x 10⁻⁴ M[7]
Edaravone Lipid Peroxidation InhibitionFree Radical ScavengingIC₅₀ = 15.3 µM[8]
Riluzole GABA Uptake InhibitionGlutamate ModulationIC₅₀ = 43 µM[9]
Prasinezumab Binding to aggregated α-synucleinα-synuclein AggregationEC₅₀ = 11.77 ng/mL[10]

Note: The assays and models used to generate this data differ, precluding direct comparison of potency. This table is intended to provide a snapshot of the available quantitative information for each compound.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential biomarkers for therapeutic response.

Signaling Pathways

Signaling Pathways cluster_DendronobilinB This compound cluster_Synthetics Synthetic Compounds cluster_Edaravone Edaravone cluster_Riluzole Riluzole cluster_Prasinezumab Prasinezumab D_Stress Cellular Stress (e.g., Aβ, LPS) D_NFkB NF-κB Pathway D_Stress->D_NFkB activates D_NLRP3 NLRP3 Inflammasome D_Stress->D_NLRP3 activates D_Nrf2 Nrf2/Keap1 Pathway D_Stress->D_Nrf2 activates D_Inflammation Neuroinflammation (TNF-α, IL-1β) D_NFkB->D_Inflammation D_NLRP3->D_Inflammation D_OxidativeStress Oxidative Stress D_Nrf2->D_OxidativeStress inhibits D_Apoptosis Apoptosis D_Inflammation->D_Apoptosis D_Neuroprotection Neuroprotection D_Apoptosis->D_Neuroprotection inhibits DendronobilinB This compound DendronobilinB->D_NFkB inhibits DendronobilinB->D_NLRP3 inhibits DendronobilinB->D_Nrf2 activates E_ROS Reactive Oxygen Species (ROS) E_Neuroprotection Neuroprotection E_ROS->E_Neuroprotection prevents damage Edaravone Edaravone Edaravone->E_ROS scavenges R_Glutamate Excess Glutamate R_Excitotoxicity Excitotoxicity R_Glutamate->R_Excitotoxicity Riluzole Riluzole Riluzole->R_Glutamate inhibits release R_Neuroprotection Neuroprotection R_Excitotoxicity->R_Neuroprotection prevents P_aSyn α-synuclein Aggregates P_Propagation Cell-to-cell Propagation P_aSyn->P_Propagation Prasinezumab Prasinezumab Prasinezumab->P_aSyn binds to P_Neuroprotection Neuroprotection P_Propagation->P_Neuroprotection inhibits

Figure 1: Simplified signaling pathways of this compound and synthetic neuroprotective compounds.

Experimental Workflow for Assessing Neuroprotection

Experimental Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) induce_damage Induce Neuronal Damage (e.g., H₂O₂, Glutamate, Aβ) start->induce_damage treatment Treatment with Neuroprotective Compound induce_damage->treatment assess_viability Assess Cell Viability (e.g., MTT, LDH assay) treatment->assess_viability assess_mechanism Mechanism-Specific Assays treatment->assess_mechanism end End: Data Analysis and Interpretation assess_viability->end ros_assay ROS Measurement (e.g., DCFDA assay) assess_mechanism->ros_assay For Antioxidants apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity, TUNEL) assess_mechanism->apoptosis_assay For Anti-apoptotics protein_assay Protein Aggregation/Expression (e.g., Western Blot, ELISA) assess_mechanism->protein_assay For Aggregation Inhibitors ros_assay->end apoptosis_assay->end protein_assay->end

Figure 2: A general experimental workflow for in vitro assessment of neuroprotective compounds.

Detailed Experimental Protocols

This compound: Cell Viability and Neuroprotection Assay
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used. They are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neuronal Injury: Amyloid-beta 1-42 (Aβ₁₋₄₂) is used to induce neurotoxicity. PC12 cells are treated with Aβ₁₋₄₂ to mimic Alzheimer's disease pathology.

  • Treatment: Cells are pre-treated with varying concentrations of Dendrobine (a major component of DNLA) for a specified period before the addition of Aβ₁₋₄₂.

  • Assessment of Neuroprotection:

    • Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability.

    • Apoptosis: Hoechst 33342/propidium iodide staining is used to visualize apoptotic cells. Western blot analysis is performed to measure the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.[7]

  • Data Analysis: The protective effect of Dendrobine is quantified by comparing the viability and apoptosis rates of treated cells with those of untreated, Aβ₁₋₄₂-exposed cells.

Edaravone: DPPH Radical Scavenging Assay
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of Edaravone are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • Ascorbic acid is typically used as a positive control.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[11][12]

Riluzole: Glutamate Release Assay
  • Principle: This assay measures the ability of a compound to inhibit the release of glutamate from neuronal cells or brain tissue slices.

  • Procedure:

    • Primary cortical neurons or hippocampal slices are prepared and maintained in a suitable buffer.

    • The cells or slices are stimulated to release glutamate, typically by depolarization with a high concentration of potassium chloride (KCl).

    • The supernatant or perfusate is collected at different time points.

    • The concentration of glutamate in the collected samples is measured using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde.

    • The assay is performed in the presence and absence of different concentrations of Riluzole.

  • Data Analysis: The amount of glutamate released is quantified and compared between the Riluzole-treated and untreated groups to determine the inhibitory effect of Riluzole.[13]

Prasinezumab: Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)
  • Principle: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, such as those formed by α-synuclein. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Procedure:

    • Recombinant α-synuclein monomer is incubated under conditions that promote aggregation (e.g., physiological buffer, 37°C with shaking).

    • The aggregation reaction is carried out in the presence and absence of different concentrations of Prasinezumab.

    • Thioflavin T is added to the samples at various time points.

    • The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

  • Data Analysis: The increase in ThT fluorescence over time reflects the kinetics of α-synuclein aggregation. The effect of Prasinezumab is determined by comparing the aggregation kinetics (e.g., lag time, maximum fluorescence) in the presence of the antibody to the control without the antibody.[14]

Conclusion

This compound and the synthetic compounds Edaravone, Riluzole, and Prasinezumab represent diverse approaches to neuroprotection. This compound's broad-spectrum activity, targeting multiple pathological pathways, is a compelling feature of this natural product. The synthetic compounds, in contrast, offer highly specific mechanisms of action, which can be advantageous for targeting well-defined molecular pathologies.

The choice of a therapeutic agent will ultimately depend on the specific neurodegenerative disease and its underlying pathophysiology. For diseases with complex and multifactorial etiologies, the multi-target approach of this compound may offer significant advantages. For diseases driven by a specific, well-understood mechanism, a targeted synthetic compound may be more appropriate.

Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and to establish its place in the armamentarium of neuroprotective agents. The information presented in this guide provides a foundational understanding to inform future research and drug development efforts in this critical area of medicine.

References

Safety Operating Guide

Proper Disposal of Dendronobilin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Dendronobilin B necessitates a cautious approach based on general laboratory chemical waste management principles. This guide provides a procedural framework for the safe handling and disposal of this compound in a research environment.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment should be conducted before handling. The following procedures are based on established best practices for the disposal of laboratory chemicals of unknown or uncertain toxicity.

Step-by-Step Disposal Plan

The overriding principle for handling laboratory waste is the formulation of a disposal plan before any experimental work begins.[1]

1. Waste Identification and Characterization:

  • Treat this compound as a potentially hazardous chemical. In the absence of specific toxicity data, assume it could be harmful to human health and the environment.

  • Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.[1][2] In particular, do not mix non-hazardous waste with hazardous waste.[2]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof container made of a material compatible with this compound.[3][4] The container should have a secure screw-top cap.[4]

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.[4][5] The label should also include the accumulation start date.[6]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep the waste container closed at all times, except when adding waste.[4][7]

  • Store acids and bases separately, and keep acids away from cyanides or sulfides.[4]

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the disposal of the this compound waste.[7]

  • Provide them with all available information about the compound.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by EHS.[8][9][10]

5. Decontamination and Empty Container Disposal:

  • Thoroughly decontaminate any labware that has come into contact with this compound.

  • Empty containers must be managed according to institutional procedures. Some regulations may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[6] The empty, decontaminated container can then be disposed of as regular trash after defacing the label.[2][9]

Quantitative Data

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, no specific quantitative data on its physical, chemical, or toxicological properties can be provided at this time. Researchers should handle this compound with the caution appropriate for a substance of unknown toxicity.

Experimental Protocols

As no specific disposal-related experiments for this compound were found, this section is not applicable. The disposal procedures outlined above are based on general chemical safety guidelines.

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound, for which specific hazard information is unavailable.

cluster_start cluster_assess cluster_sds_yes cluster_sds_no cluster_end start Start: this compound Waste Generated assess_sds Is a Safety Data Sheet (SDS) available? start->assess_sds follow_sds Follow specific disposal instructions in the SDS. assess_sds->follow_sds Yes treat_hazardous Treat as hazardous waste. assess_sds->treat_hazardous No end_disposal End of Disposal Process follow_sds->end_disposal select_container Select a compatible, leak-proof waste container. treat_hazardous->select_container label_container Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date select_container->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs contact_ehs->end_disposal

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Safe Handling of Dendronobilin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Dendronobilin B, a sesquiterpenoid compound isolated from Dendrobium nobile. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection N95 respirator or use of a chemical fume hoodMinimizes inhalation of powdered compound.
Emergency Procedures
SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A structured operational workflow is critical for the safe and effective use of this compound in a research setting. The following diagram outlines the key steps, from receiving the compound to its final disposal.

operational_workflow receiving Receiving and Inspection storage Secure Storage (-20°C, desiccated) receiving->storage Log and store immediately preparation Preparation in Fume Hood (Weighing, Dissolving) storage->preparation Retrieve for use experiment Experimental Use (Cell Culture, etc.) preparation->experiment Use in experiment waste_collection Segregated Waste Collection (Solid and Liquid) preparation->waste_collection Dispose of contaminated consumables decontamination Decontamination of Workspace and Equipment experiment->decontamination Post-experiment cleanup decontamination->waste_collection Collect contaminated materials disposal Chemical Waste Disposal waste_collection->disposal Follow institutional guidelines

Figure 1. Operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (Solid) Collect in a labeled, sealed container for chemical waste disposal.
Contaminated Labware (Gloves, Pipette Tips, etc.) Place in a designated, sealed bag for solid chemical waste.
This compound Solutions (Liquid Waste) Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

Experimental Protocols

The following is a detailed methodology for a representative experiment investigating the effect of this compound on the NF-κB signaling pathway in a human hepatocellular carcinoma (HCC) cell line, such as HepG2. This protocol is adapted from procedures used for the closely related compound, Dendrobin A.[1]

Western Blot Analysis of NF-κB Pathway Activation

Objective: To determine the effect of this compound on the protein expression levels of key components of the NF-κB signaling pathway (e.g., p-p65, p-p50).

Materials:

  • HepG2 cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-p-p65, anti-p-p50, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p-p50, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathway Visualization

This compound and related compounds from Dendrobium nobile have been shown to influence the NF-κB signaling pathway.[1][2] The following diagram illustrates the canonical NF-κB signaling cascade, which is a key regulator of inflammation, immunity, and cell survival.

Figure 2. Canonical NF-κB signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.